molecular formula C21H22F3N3O4 B10820905 Chinfloxacin

Chinfloxacin

Cat. No.: B10820905
M. Wt: 437.4 g/mol
InChI Key: KNLARSZRTBDTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chinfloxacin is a synthetic organic compound classified as a tricyclic fluoroquinolone antibacterial agent . Its chemical structure is similar to the well-characterized antibiotic Moxifloxacin, sharing a core fluoroquinolone framework known for inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . This mechanism suggests potential research applications for this compound in studying bacterial pathogens and antimicrobial resistance. Fluoroquinolones, as a class, have also attracted research interest for their potential non-antibiotic properties, including cytotoxic effects and the ability to induce apoptosis in studied cell lines, indicating value for further investigative work . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H22F3N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30)

InChI Key

KNLARSZRTBDTIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3OC(F)F)N(C=C(C4=O)C(=O)O)C5CC5)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chinfloxacin on DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chinfloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with DNA gyrase. By forming a ternary complex with the enzyme and bacterial DNA, this compound stabilizes the cleavage intermediate, leading to double-strand DNA breaks, the cessation of DNA replication, and ultimately, cell death. This document consolidates available data on the activity of fluoroquinolones, outlines key experimental methodologies for studying their mechanism of action, and visualizes the involved pathways and molecular interactions. While specific quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively available in public literature, this guide leverages data from structurally similar and well-studied fluoroquinolones to provide a comprehensive overview of its presumptive mechanism.

Introduction to this compound and its Targets

This compound is a synthetic fluoroquinolone antibiotic, a class of drugs renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary cellular targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2]

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that arises during DNA replication and transcription.[3][4] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[2]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[4] It is also a heterotetramer, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively.[2]

The preferential target for fluoroquinolones can vary depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is more sensitive.[5] this compound, like other advanced fluoroquinolones, is understood to effectively inhibit both enzymes.

The Core Mechanism of Action

The bactericidal activity of this compound stems from its ability to trap the DNA gyrase-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle. This results in the accumulation of double-strand DNA breaks, which are lethal to the bacterium.[1][6]

The process can be broken down into the following key stages:

  • Binding to the Gyrase-DNA Complex: this compound does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage and interacts with amino acid residues of the GyrA subunits within the "quinolone resistance-determining region" (QRDR).[7][8]

  • Formation of the Ternary Complex: The presence of this compound stabilizes the transient covalent bond between the active site tyrosine of the GyrA subunit and the 5'-phosphate of the cleaved DNA. This forms a stable ternary this compound-gyrase-DNA complex.[2]

  • Inhibition of DNA Re-ligation: By stabilizing this cleaved complex, this compound physically obstructs the re-ligation of the DNA strands, a critical step for the completion of the supercoiling reaction.[9]

  • Induction of Double-Strand Breaks and Cell Death: The stalled replication forks and the accumulation of these stable cleavage complexes are processed by the cell as double-strand DNA breaks. The overwhelming DNA damage triggers downstream events, including the SOS response, and ultimately leads to bacterial cell death.[1][10]

Mandatory Visualization: Mechanism of this compound Action on DNA Gyrase

Chinfloxacin_Mechanism cluster_0 Bacterial Cell This compound This compound Gyrase_DNA DNA Gyrase-DNA Complex This compound->Gyrase_DNA Binds to Ternary_Complex This compound-Gyrase-DNA Ternary Complex (Cleavage Complex) Gyrase_DNA->Ternary_Complex Stabilizes DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Induces Replication_Inhibition Inhibition of DNA Replication DS_Breaks->Replication_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death Chinfloxacin_Binding cluster_binding Quinolone-Binding Pocket This compound This compound GyrA GyrA Subunit This compound->GyrA Interacts with QRDR (e.g., Ser83, Asp87) GyrB GyrB Subunit This compound->GyrB Potential Interaction DNA Cleaved DNA This compound->DNA Intercalates Mg_ion Mg2+ ion This compound->Mg_ion Coordinates with Mg_ion->GyrA Bridges to SOS_Pathway cluster_sos SOS Response Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ssDNA Single-Stranded DNA (ssDNA) Formation DNA_Damage->ssDNA RecA_Activation RecA Activation ssDNA->RecA_Activation LexA_Cleavage LexA Autocleavage RecA_Activation->LexA_Cleavage Stimulates SOS_Genes SOS Gene Expression (DNA Repair) LexA_Cleavage->SOS_Genes Allows Supercoiling_Workflow cluster_workflow DNA Supercoiling Assay Workflow Start Start Prepare_Mix Prepare Reaction Mix (Relaxed DNA, Buffer, ATP) Start->Prepare_Mix Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mix->Add_Inhibitor Add_Gyrase Add DNA Gyrase Add_Inhibitor->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction (SDS/EDTA) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Analyze Analyze Results Gel_Electrophoresis->Analyze

References

Chinfloxacin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] Like other members of the fluoroquinolone class, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This guide provides a detailed overview of the chemical structure and a plausible synthetic route for this compound, supported by quantitative data and experimental methodologies.

Chemical Structure

The chemical structure of this compound is characterized by a core quinolone ring system substituted with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, an octahydropyrrolo[3,4-b]pyridine moiety at C-7, and a difluoromethoxy group at the C-8 position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid
CAS Number 868208-92-8
Molecular Formula C₂₁H₂₂F₃N₃O₄
SMILES C1CC2CN(CC2NC1)c3c(cc4c(c3OC(F)F)n(cc(c4=O)C(=O)O)C5CC5)F

Synthesis of this compound

A definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, based on the well-established synthesis of structurally similar fluoroquinolones, such as moxifloxacin, a plausible synthetic pathway can be proposed. The key steps would likely involve the synthesis of the quinolone core followed by the introduction of the C-7 substituent.

A potential synthetic route could start from a substituted quinolone carboxylic acid intermediate, which is then reacted with the octahydropyrrolo[3,4-b]pyridine side chain. The synthesis of this complex side chain is a critical part of the overall process.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the final step in the synthesis of this compound, based on analogous reactions for similar fluoroquinolones.

Reaction: Coupling of the Quinolone Core with the C-7 Side Chain

  • Materials:

    • 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (quinolone core)

    • (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (side chain)

    • A suitable base (e.g., triethylamine, diisopropylethylamine)

    • An appropriate solvent (e.g., dimethyl sulfoxide (DMSO), acetonitrile)

  • Procedure:

    • To a solution of the quinolone core in the chosen solvent, add the base and the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.

    • The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 4-12 hours) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The crude product is isolated by precipitation upon addition of water or an anti-solvent.

    • The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol, acetone), and then dried under vacuum to yield this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Antibacterial Activity

This compound has demonstrated potent in vitro and in vivo activity against a wide range of bacterial pathogens.

Table 2: In Vitro Activity of this compound (MIC₅₀ and MIC₉₀ in µg/mL) [1][2][3]

OrganismMIC₅₀MIC₉₀
Staphylococcus aureus (MSSA)0.060.12
Staphylococcus aureus (MRSA)14
Streptococcus pneumoniae0.120.25
Streptococcus pyogenes0.120.5
Escherichia coli0.030.12
Klebsiella pneumoniae0.120.5
Haemophilus influenzae≤0.0150.03
Moraxella catarrhalis0.030.06

Table 3: In Vivo Efficacy of this compound in Murine Systemic Infection Models (ED₅₀ in mg/kg) [4]

OrganismED₅₀
Staphylococcus aureus (MSSA)2.28 - 4.15
Staphylococcus aureus (MRSA)14.75
Streptococcus pneumoniae (PISP)6.20
Streptococcus pneumoniae (PRSP)3.51 - 5.03
Escherichia coli1.25 - 1.90
Klebsiella pneumoniae2.92 - 8.28

Mechanism of Action

The antibacterial action of this compound, like other fluoroquinolones, is through the inhibition of two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

Chinfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of these enzymes leads to breaks in the bacterial chromosome, suppression of DNA replication and transcription, and ultimately, bacterial cell death.

Synthetic Workflow

The synthesis of this compound can be visualized as a multi-stage process, beginning with commercially available starting materials and proceeding through the formation of key intermediates to the final product.

Chinfloxacin_Synthesis_Workflow Start Starting Materials (e.g., substituted benzoic acid) Quinolone_Core_Synth Synthesis of Quinolone Core (e.g., 1-cyclopropyl-8-(difluoromethoxy)- 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) Start->Quinolone_Core_Synth Side_Chain_Synth Synthesis of C-7 Side Chain (e.g., (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine) Start->Side_Chain_Synth Coupling Coupling Reaction Quinolone_Core_Synth->Coupling Side_Chain_Synth->Coupling Purification Purification Coupling->Purification This compound This compound Purification->this compound

Caption: General synthetic workflow for this compound.

References

In Vitro Antibacterial Activity of Chinfloxacin Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Chinfloxacin, a novel fluoroquinolone antibiotic. It includes detailed data on its efficacy against a wide range of clinical isolates, standardized experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a new synthetic fluoroquinolone demonstrating potent antibacterial activity.[1][2][3] Structurally similar to moxifloxacin, it has been evaluated against numerous clinical isolates to determine its spectrum of activity and bactericidal properties.[1][2][3] This document synthesizes the available in vitro data to serve as a resource for research and development professionals.

Mechanism of Action

As a member of the fluoroquinolone class, this compound's primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, transcription, repair, and recombination.[4] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][6] By stabilizing the enzyme-DNA complex, this compound halts the replication process, leading to bacterial cell death.[4] This dual-targeting mechanism is crucial for its broad-spectrum activity and can reduce the likelihood of resistance development.[4]

cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_division Cell Division topoisomerase_iv->cell_division Enables cell_death Bacterial Cell Death dna_replication->cell_death cell_division->cell_death

Mechanism of Action of this compound.

In Vitro Antibacterial Activity Data

The in vitro activity of this compound has been extensively tested against a large number of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound and Comparator Agents against Gram-Positive Aerobes

Organism (No. of Isolates)AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus
Methicillin-susceptible (150)This compound0.015–40.060.125
Moxifloxacin0.015–80.060.125
Ciprofloxacin0.06–>1280.252
Levofloxacin0.03–>1280.1254
Methicillin-resistant (150)This compound0.03–>128132
Moxifloxacin0.03–>128132
Ciprofloxacin0.125–>12864>128
Levofloxacin0.06–>12832>128
Streptococcus pneumoniae
Penicillin-susceptible (50)This compound0.03–0.250.1250.125
Moxifloxacin0.06–0.250.1250.25
Ciprofloxacin0.5–212
Levofloxacin0.5–212
Penicillin-resistant (50)This compound0.06–10.250.5
Moxifloxacin0.06–10.250.5
Ciprofloxacin0.5–824
Levofloxacin0.5–824
Streptococcus pyogenes (100) This compound0.125–>1280.254
Moxifloxacin0.06–>1280.252
Ciprofloxacin0.25–>128116
Levofloxacin0.25–>12818

Data sourced from a study that tested 1,739 clinical isolates.[1][2]

Table 2: In Vitro Activity of this compound and Comparator Agents against Gram-Negative Aerobes

Organism (No. of Isolates)AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli (200) This compound0.008–>1280.0632
Moxifloxacin0.008–>1280.0316
Ciprofloxacin≤0.004–>1280.01532
Levofloxacin0.008–>1280.0332
Klebsiella pneumoniae (100) This compound0.015–>1280.12516
Moxifloxacin0.015–>1280.068
Ciprofloxacin≤0.004–>1280.0316
Levofloxacin0.008–>1280.0616
Pseudomonas aeruginosa (100) This compound0.125–>128464
Moxifloxacin0.125–>128432
Ciprofloxacin0.03–>1280.2516
Levofloxacin0.06–>128132
Haemophilus influenzae (100) This compound≤0.004–0.250.0150.03
Moxifloxacin≤0.004–0.50.0150.03
Ciprofloxacin≤0.004–0.1250.0080.015
Levofloxacin≤0.004–0.250.0150.03

Data sourced from a study that tested 1,739 clinical isolates.[1][2]

Bactericidal Activity

This compound exhibits potent bactericidal activity. Studies determining the Minimum Bactericidal Concentration (MBC) show that for most isolates tested, the MBC/MIC ratio is between 1 and 2.[1][2]

Table 3: MBC/MIC Ratios for this compound against Selected Clinical Isolates

OrganismNo. of IsolatesMBC/MIC Ratio = 1MBC/MIC Ratio = 2MBC/MIC Ratio = 4
S. aureus2015.0%80.0%5.0%
S. pyogenes200%100.0%0%
S. pneumoniae1080.0%20.0%0%

Data derived from macrodilution method experiments.[1]

Time-kill curve analyses further confirm that this compound is a concentration-dependent bactericidal agent, typically effective at concentrations of 2 times the MIC or higher.[1][2][3]

Experimental Protocols

The following sections detail the methodologies used to obtain the in vitro antibacterial activity data for this compound, based on the recommendations of the Clinical and Laboratory Standards Institute (CLSI).[1][2]

The agar dilution method was utilized to determine the MIC of this compound against the clinical isolates.[1][2]

start Start prep_agar Prepare Mueller-Hinton agar plates with serial dilutions of this compound start->prep_agar inoculate Inoculate agar plates with bacterial suspensions prep_agar->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read_results Observe plates for visible growth. MIC is the lowest concentration with no growth. incubate->read_results end End read_results->end

Workflow for MIC Determination by Agar Dilution.

Protocol:

  • Preparation of Antibiotic Plates: Serial twofold dilutions of this compound and comparator agents are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial isolates are grown overnight and then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator is used to apply the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates. A growth control plate (without antibiotic) is also inoculated.

  • Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the isolate.

MBCs were determined using the macrodilution method for a subset of isolates.[1]

Protocol:

  • Broth Macrodilution: A standard broth macrodilution test is performed to first determine the MIC.

  • Subculturing: Following the MIC reading, a 0.01 mL aliquot is taken from all tubes showing no visible growth and is plated onto antibiotic-free agar plates.

  • Incubation: The plates are incubated at 35°C for 24 hours.

  • Result Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Time-kill curve studies were conducted to assess the pharmacodynamics of this compound's bactericidal activity.[1][2]

start Start prep_cultures Prepare bacterial cultures in broth to log phase start->prep_cultures add_antibiotic Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to separate cultures prep_cultures->add_antibiotic incubate Incubate cultures at 37°C with shaking add_antibiotic->incubate sampling At specified time points (0, 2, 4, 8, 24h), remove aliquots from each culture incubate->sampling Over 24 hours plating Perform serial dilutions and plate on antibiotic-free agar sampling->plating count_colonies Incubate plates and count viable colonies (CFU/mL) plating->count_colonies plot_data Plot log₁₀ CFU/mL vs. time to generate time-kill curves count_colonies->plot_data end End plot_data->end

Workflow for Time-Kill Curve Analysis.

Protocol:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in cation-adjusted Mueller-Hinton broth.

  • Exposure to Antibiotic: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

  • Sampling: The tubes are incubated at 37°C. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed.

  • Viable Cell Count: The aliquots are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Conclusion

This compound demonstrates potent in vitro antibacterial activity against a broad range of Gram-positive and Gram-negative clinical isolates.[1][2] Its activity against Gram-positive organisms is comparable to or slightly better than moxifloxacin, while its activity against Gram-negative organisms is generally similar.[1][2][3] The bactericidal nature of this compound, as evidenced by low MBC/MIC ratios and concentration-dependent killing in time-kill studies, underscores its potential as an effective therapeutic agent for bacterial infections.[1][2] The standardized protocols outlined in this guide provide a framework for further comparative studies and drug development efforts.

References

Pharmacokinetics and Safety of Chinfloxacin in Healthy Volunteers: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and safety profiles of Chinfloxacin, a novel tricyclic fluorinated quinolone, as observed in healthy volunteers. The data presented is compiled from a pivotal first-in-human randomized study, offering critical insights for researchers and professionals involved in drug development.

Executive Summary

This compound hydrochloride has demonstrated a favorable safety and pharmacokinetic profile in healthy Chinese volunteers, supporting its potential for once-daily dosing in clinical applications. The drug was well-tolerated in both single-ascending-dose and multiple-dose studies. Key findings indicate a half-life of 14 to 16 hours and a time to maximum plasma concentration of approximately 2 hours. While food has a minor effect on its absorption, this compound at a therapeutic dose of 400 mg did not significantly prolong the QT/QTc interval. This guide details the experimental protocols, presents quantitative data in structured tables, and visualizes the study workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated through single-dose, food-effect, and multiple-dose studies.

Single-Dose Pharmacokinetics

Following a single oral administration, this compound was readily absorbed, reaching its maximum plasma concentration (Cmax) in about 2 hours. The drug exhibited an elimination half-life of 14 to 16 hours. The exposure to this compound in human plasma was found to increase in an almost linear fashion with doses ranging from 300 mg to 600 mg.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

DoseCmax (mg/L)Tmax (h)AUC0-∞ (mg·h/L)t1/2 (h)
300 mg 2.55 ± 0.582.13 ± 0.7436.19 ± 6.9314.80 ± 2.01
400 mg 3.67 ± 0.731.60 ± 0.4951.53 ± 10.3115.93 ± 2.67
600 mg 5.15 ± 1.092.06 ± 0.8875.94 ± 15.2015.34 ± 2.34

Data are expressed as means ± standard deviation.

Effect of Food on Pharmacokinetics

The administration of this compound with food had a slight impact on the rate and extent of its absorption. In the fed state, the time to reach Cmax (Tmax) was delayed, and both Cmax and the area under the concentration-time curve (AUC) were marginally reduced.[1][2]

Table 2: Pharmacokinetic Parameters of this compound (400 mg) in Fasted and Fed States

StateCmax (mg/L)Tmax (h)AUC0-∞ (mg·h/L)
Fasted 3.67 ± 0.731.6051.53 ± 10.31
Fed 3.17 ± 0.542.5946.92 ± 8.76

Data are expressed as means ± standard deviation, except for Tmax which is the median.

Multiple-Dose Pharmacokinetics

In a multiple-dose regimen of 400 mg once daily for 10 days, this compound reached a steady state within 7 days.[1] The accumulation index suggests that over 50% of the drug could accumulate in the body with repeated dosing.[1]

Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound (400 mg)

DayCmax (mg/L)AUC0-24 (mg·h/L)
Day 1 3.67 ± 0.7322.98 ± 4.59
Day 10 4.69 ± 0.9551.53 ± 10.31

Data are expressed as means ± standard deviation.

Safety and Tolerability

This compound was generally well-tolerated in healthy volunteers at doses ranging from 50 mg to 800 mg.[1] No serious or severe adverse events were reported.[1]

Adverse Events

The observed adverse events (AEs) were all mild and resolved without treatment.[1][2] These included dizziness, nausea, weakness, photosensitive dermatitis, and increased frequency of defecation.[1][2] In the single-ascending-dose study, mild dizziness was reported in one subject at the 600 mg dose, and mild nausea in two subjects at the 800 mg dose.[1] In the multiple-dose study, two subjects experienced mild photosensitive dermatitis after sun exposure.[1]

Table 4: Summary of Drug-Related Adverse Events

Study PhaseDoseAdverse EventIncidenceSeverity
Single Ascending Dose600 mgDizziness1/8 (12.5%)Mild
800 mgNausea2/8 (25%)Mild
Multiple Dose400 mgPhotosensitive Dermatitis2/12 (16.7%)Mild
Effect on QT/QTc Interval

A thorough QT/QTc study was conducted to assess the effect of this compound on cardiac repolarization. At a therapeutic dose of 400 mg, this compound had no effect on the prolongation of QT/QTc intervals.[1][2] A supratherapeutic dose of 600 mg showed a mild prolongation effect, but this was less pronounced than that of the positive control, 400 mg moxifloxacin.[1][2]

Experimental Protocols

Study Design

The clinical investigation was a randomized study divided into five parts conducted in healthy Chinese subjects.[1][2]

  • Part A: Single-Ascending-Dose (SAD) Study: To assess the safety and tolerability of this compound.

  • Part B: Single-Dose Pharmacokinetic Study: To determine the pharmacokinetic profile after a single oral dose.

  • Part C: Food-Effect Study: To evaluate the impact of food on the pharmacokinetics of this compound.

  • Part D: Multiple-Dose Pharmacokinetic Study: To assess the pharmacokinetics after repeated daily doses.

  • Part E: Thorough QT/QTc Study: A randomized, placebo- and positive-controlled, single-dose, crossover study to evaluate the effect on the QT interval.[1][2]

Sample Analysis

The concentration of this compound in human plasma and urine samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Visualizations

Experimental Workflows

SingleDoseWorkflow cluster_screening Screening cluster_enrollment Enrollment & Dosing cluster_sampling Pharmacokinetic Sampling cluster_analysis Analysis Screening Healthy Volunteers Screened Enrollment Eligible Subjects Enrolled Screening->Enrollment Inclusion/Exclusion Criteria Dosing Single Oral Dose (Ascending Cohorts) Enrollment->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling Post-dose Safety_Analysis Safety & Tolerability Assessment Dosing->Safety_Analysis AE Monitoring PK_Analysis Pharmacokinetic Analysis BloodSampling->PK_Analysis

Caption: Single-Ascending-Dose Study Workflow.

MultipleDoseWorkflow cluster_screening Screening cluster_dosing Dosing Regimen cluster_sampling Pharmacokinetic Sampling cluster_analysis Analysis Screening Healthy Volunteers Screened Enrollment Eligible Subjects Enrolled Screening->Enrollment MultipleDosing Multiple Oral Doses (Once Daily for 10 Days) Enrollment->MultipleDosing Day1_Sampling Blood Sampling on Day 1 MultipleDosing->Day1_Sampling Day10_Sampling Blood Sampling on Day 10 MultipleDosing->Day10_Sampling Safety_Analysis Safety & Tolerability Assessment MultipleDosing->Safety_Analysis AE Monitoring PK_Analysis Steady-State PK Analysis Day1_Sampling->PK_Analysis Day10_Sampling->PK_Analysis

Caption: Multiple-Dose Study Workflow.

QTcStudyWorkflow cluster_design Crossover Study Design cluster_periods Treatment Periods cluster_treatments Treatments cluster_assessment Assessment Enrollment Enrolled Healthy Volunteers Randomization Randomization to Treatment Sequence Enrollment->Randomization Period1 Treatment Period 1 Randomization->Period1 Washout1 Washout Period1->Washout1 ECG Serial ECG Monitoring Period1->ECG PK_Sampling Pharmacokinetic Sampling Period1->PK_Sampling Period2 Treatment Period 2 Washout1->Period2 Washout2 Washout Period2->Washout2 Period2->ECG Period2->PK_Sampling Period3 Treatment Period 3 Washout2->Period3 Washout3 Washout Period3->Washout3 Period3->ECG Period3->PK_Sampling Period4 Treatment Period 4 Washout3->Period4 Period4->ECG Period4->PK_Sampling Chin400 This compound 400 mg Chin600 This compound 600 mg Placebo Placebo Moxi400 Moxifloxacin 400 mg Analysis QTc Interval Analysis ECG->Analysis PK_Sampling->Analysis

Caption: Thorough QT/QTc Study Workflow.

References

Chinfloxacin's Potency Against Gram-Positive Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Chinfloxacin, a novel fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. The data presented is compiled from peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as an antibacterial agent. This document details the minimum inhibitory concentrations (MICs) against various species, outlines the experimental methodologies for these determinations, and illustrates the underlying mechanism of action.

In Vitro Susceptibility of Gram-Positive Bacteria to this compound

This compound has demonstrated potent in vitro activity against a spectrum of Gram-positive pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, have been determined for a large number of clinical isolates. The results are summarized in the tables below. The studies indicate that this compound's activity is comparable to or greater than that of other fluoroquinolones, such as moxifloxacin, ciprofloxacin, and levofloxacin, against many Gram-positive isolates.[1][2][3][4]

Table 1: MIC of this compound against Staphylococcus Species
Bacterial SpeciesAntimicrobial AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible - MSSA)This compound610.015–>1280.032
Moxifloxacin610.015–>1280.032
Ciprofloxacin610.125–>1280.532
Levofloxacin610.06–>1280.2516
Staphylococcus aureus (Methicillin-Resistant - MRSA)This compound480.03–>12848
Moxifloxacin480.03–>12848
Ciprofloxacin480.25–>12864>128
Levofloxacin480.125–>1283264
Staphylococcus epidermidis (Methicillin-Susceptible - MSSE)This compound120.03–0.250.060.125
Moxifloxacin120.03–0.50.060.25
Ciprofloxacin120.25–20.51
Levofloxacin120.25–20.251
Staphylococcus epidermidis (Methicillin-Resistant - MRSE)This compound1120.03–>128216
Moxifloxacin1120.03–>128216
Ciprofloxacin1120.25–>12832>128
Levofloxacin1120.125–>1281664

Data sourced from Li et al. (2012).[1][2][3][4]

Table 2: MIC of this compound against Streptococcus Species
Bacterial SpeciesAntimicrobial AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible - PSSP)This compound330.03–0.250.1250.25
Moxifloxacin330.06–0.50.1250.5
Ciprofloxacin330.5–412
Levofloxacin330.25–412
Streptococcus pneumoniae (Penicillin-Intermediate - PISP)This compound270.06–0.250.1250.125
Moxifloxacin270.06–0.50.1250.25
Ciprofloxacin270.5–814
Levofloxacin270.5–412
Streptococcus pneumoniae (Penicillin-Resistant - PRSP)This compound310.06–10.250.5
Moxifloxacin310.06–10.250.5
Ciprofloxacin311–1628
Levofloxacin311–814
Streptococcus pyogenesThis compound570.125–>1280.254
Moxifloxacin570.06–>1280.252
Ciprofloxacin570.25–>128132
Levofloxacin570.25–>1280.516

Data sourced from Li et al. (2012).[1][2][3][4]

Table 3: MIC of this compound against Enterococcus Species
Bacterial SpeciesAntimicrobial AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalisThis compound410.125–>128164
Moxifloxacin410.125–>128132
Ciprofloxacin410.25–>1284>128
Levofloxacin410.5–>1282>128

Data sourced from Li et al. (2012).[1][2][3][4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing an antibiotic's efficacy. The data presented in this guide were obtained using the agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for MIC Determination

The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized bacterial inoculum is applied.

1. Preparation of Antimicrobial Stock Solutions:

  • A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent, as specified by CLSI guidelines.

  • Serial twofold dilutions of the stock solution are then made to create a range of concentrations to be tested.

2. Preparation of Agar Plates:

  • Molten Mueller-Hinton agar is prepared and cooled to 45-50°C.

  • The prepared antimicrobial dilutions are added to the molten agar to achieve the final desired concentrations.

  • The agar is then poured into sterile petri dishes and allowed to solidify.

  • A control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are then suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

4. Inoculation of Plates:

  • The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator. Each spot delivers a precise volume of the inoculum.

5. Incubation:

  • The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.

6. Interpretation of Results:

  • Following incubation, the plates are examined for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculum Inoculum cluster_testing Testing cluster_results Results stock_solution Prepare Antibiotic Stock Solution serial_dilutions Perform Serial Twofold Dilutions stock_solution->serial_dilutions plate_prep Prepare Agar Plates with Antibiotic Concentrations serial_dilutions->plate_prep agar_prep Prepare Molten Mueller-Hinton Agar agar_prep->plate_prep inoculation Inoculate Plates with Standardized Inoculum plate_prep->inoculation culture Culture Bacterial Isolates suspension Create Bacterial Suspension (0.5 McFarland) culture->suspension dilution Dilute Suspension for Final Inoculum suspension->dilution dilution->inoculation incubation Incubate Plates (35-37°C, 16-20h) inoculation->incubation read_results Examine Plates for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination using the agar dilution method.

Mechanism of Action of this compound

As a member of the fluoroquinolone class of antibiotics, this compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination.

In Gram-positive bacteria, the primary target for fluoroquinolones is topoisomerase IV. This enzyme is responsible for decatenating (unlinking) the newly replicated circular chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV prevents this segregation, leading to a disruption of cell division and ultimately, cell death. DNA gyrase, which introduces negative supercoils into the DNA and is the primary target in Gram-negative bacteria, is a secondary target in Gram-positive organisms. By inhibiting both enzymes, this compound effectively halts bacterial DNA synthesis and replication.

Fluoroquinolone_Mechanism_of_Action cluster_targets Bacterial DNA Replication Machinery cluster_effects Cellular Effects This compound This compound DNA_Gyrase DNA Gyrase (Secondary Target) This compound->DNA_Gyrase Binds to Topoisomerase_IV Topoisomerase IV (Primary Target) This compound->Topoisomerase_IV Binds to Inhibition Inhibition of Enzyme Activity DNA_Gyrase->Inhibition Topoisomerase_IV->Inhibition DNA_Damage DNA Strand Breaks Inhibition->DNA_Damage Replication_Block Blockage of DNA Replication and Chromosome Segregation Inhibition->Replication_Block Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Replication_Block->Cell_Death

References

Chinfloxacin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro and in vivo activity of Chinfloxacin, a novel fluoroquinolone antibiotic, against methicillin-resistant Staphylococcus aureus (MRSA). The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms of action and resistance.

In Vitro Activity of this compound Against MRSA

This compound has demonstrated potent in vitro activity against a wide range of clinical isolates, including MRSA. Its efficacy is comparable to or greater than other fluoroquinolones.

Minimum Inhibitory Concentrations (MICs)

A study evaluating the in vitro activity of this compound against 48 MRSA isolates, including 44 ciprofloxacin-resistant strains, revealed significant potency. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized below. For comparison, data for moxifloxacin, ciprofloxacin, and levofloxacin are also included.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound 4 8 4–8
Moxifloxacin482–8
Ciprofloxacin>128>12864–>128
Levofloxacin6412832–128
Data sourced from a study on the in vitro activity of this compound against 48 MRSA isolates[1].

These data indicate that this compound and moxifloxacin have similar and significantly higher activity against MRSA compared to ciprofloxacin and levofloxacin[1]. The MIC distributions for this compound against MRSA were primarily in the 4–8 µg/mL range[1].

Bactericidal Activity

Time-kill curve analyses have shown that this compound exhibits concentration-dependent bactericidal activity against S. aureus[2][3]. This means that higher concentrations of the drug lead to a more rapid reduction in the number of viable bacteria. The bactericidal effect is typically observed at concentrations of 2 times the MIC or higher[3].

In Vivo Efficacy of this compound

In a murine systemic infection model (peritonitis), this compound demonstrated potent activity against an MRSA strain with a 50% effective dose (ED50) of 14.75 mg/kg[4][5]. The therapeutic efficacy of this compound in this model was found to be significantly higher than that of levofloxacin against Gram-positive isolates, including MRSA[4][5].

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the activity of this compound against MRSA.

Determination of Minimum Inhibitory Concentration (MIC)

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Workflow for MIC Determination by Agar Dilution

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading start Prepare serial two-fold dilutions of this compound media Incorporate dilutions into molten Mueller-Hinton agar start->media plates Pour agar into sterile petri dishes and allow to solidify media->plates inoculate Inoculate agar surface with MRSA suspension suspension Prepare standardized MRSA inoculum (0.5 McFarland) suspension->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read Read plates to determine the lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for MIC determination using the agar dilution method.

Detailed Steps:

  • Preparation of Antibiotic Plates: Serial two-fold dilutions of this compound are prepared in a suitable solvent and then incorporated into molten Mueller-Hinton agar. The agar is then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: The surface of the agar plates is inoculated with the prepared MRSA suspension.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the MRSA isolate.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis start Prepare tubes with cation-adjusted Mueller-Hinton broth add_antibiotic Add this compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) start->add_antibiotic add_inoculum Inoculate tubes with a standardized MRSA suspension (~5x10^5 CFU/mL) add_antibiotic->add_inoculum incubate Incubate tubes at 37°C with shaking add_inoculum->incubate sample Withdraw aliquots at specified time points (0, 2, 4, 8, 24 hours) incubate->sample dilute Perform serial dilutions of the samples sample->dilute plate Plate dilutions onto agar plates dilute->plate incubate_plates Incubate plates for 18-24 hours plate->incubate_plates count_colonies Count colonies to determine CFU/mL incubate_plates->count_colonies plot Plot log10 CFU/mL versus time count_colonies->plot

Caption: Workflow for performing a time-kill assay.

Detailed Steps:

  • Preparation: Tubes containing cation-adjusted Mueller-Hinton broth with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC) are prepared. A control tube without the antibiotic is also included.

  • Inoculation: The tubes are inoculated with a standardized suspension of the MRSA isolate to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: The tubes are incubated at 37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Count: The withdrawn samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as the logarithm of CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Resistance

The primary mechanism of action of fluoroquinolones, including this compound, is the inhibition of bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). These enzymes are essential for DNA replication, recombination, and repair.

Resistance to fluoroquinolones in S. aureus primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the target enzymes, reducing their affinity for the antibiotic. Additionally, overexpression of efflux pumps, such as NorA, can contribute to resistance by actively transporting the drug out of the bacterial cell.

Signaling Pathway of Fluoroquinolone Action and Resistance in MRSA

Fluoroquinolone_Pathway cluster_cell MRSA Cell cluster_targets Intracellular Targets cluster_resistance Resistance Mechanisms This compound This compound gyrase DNA Gyrase (gyrA/gyrB) This compound->gyrase Inhibits topoisomerase Topoisomerase IV (parC/parE) This compound->topoisomerase Inhibits inhibition Inhibition of DNA Replication dna DNA Replication gyrase->dna Enables topoisomerase->dna Enables mutation gyrA/parC Mutations mutation->gyrase Alters Target mutation->topoisomerase Alters Target resistance_outcome Reduced Drug Efficacy mutation->resistance_outcome efflux NorA Efflux Pump efflux->this compound Expels Drug efflux->resistance_outcome

Caption: Mechanism of this compound action and resistance in MRSA.

This diagram illustrates that this compound inhibits DNA gyrase and topoisomerase IV, thereby blocking DNA replication. Resistance can occur through mutations in the genes encoding these enzymes or through the action of efflux pumps that reduce the intracellular concentration of the drug.

Conclusion

This compound demonstrates potent in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus, including strains resistant to older fluoroquinolones. Its concentration-dependent bactericidal action and efficacy in animal models suggest its potential as a valuable therapeutic agent for the treatment of MRSA infections. Further clinical investigation is warranted to fully elucidate its role in managing these challenging infections.

References

Early-Phase Clinical Trial Results for Chinfloxacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a novel non-fluorinated quinolone antibiotic with potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Notably, it has demonstrated efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin- and quinolone-resistant Streptococcus pneumoniae.[1] This technical guide provides a comprehensive summary of the early-phase clinical trial results for this compound, focusing on its pharmacokinetic profile, safety and tolerability, and preliminary efficacy data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational clinical data for this promising new antimicrobial agent.

Pharmacokinetics

A double-blind, ascending-single-dose Phase 1 study was conducted in 56 healthy subjects to evaluate the pharmacokinetics of this compound.[1] Participants were randomly assigned to one of seven dose cohorts, receiving single oral doses of 25, 50, 125, 250, 500, 1,000, or 1,500 mg, or a placebo.[1] The key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1 to 2 hours[1][2]
Elimination Half-Life (t1/2) 9 to 16 hours[1]
Oral Clearance Approximately 0.22 L/h/kg[1]
Plasma Protein Binding Approximately 16%[1]
Renal Excretion (unchanged drug) 60% - 75% over 24-72 hours[2][3]

This compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 2 hours.[1][2] It exhibits a relatively long elimination half-life of 9 to 16 hours, which is supportive of a once-daily dosing regimen.[1][4] The plasma concentrations of this compound increased with the dose.[1]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of clinically relevant pathogens. The minimum inhibitory concentrations (MICs) for 90% of organisms (MIC90) are presented below.

OrganismMIC90 (μg/mL)Reference
Streptococcus pneumoniae
- Penicillin-susceptible≤0.06[3]
- Penicillin-resistant≤0.06[3]
- Quinolone-resistant0.5[3]
Staphylococcus aureus
- Methicillin-susceptible (MSSA)≤0.5[1]
- Methicillin-resistant (MRSA)≤0.5[1]
Haemophilus influenzae ≤0.015[5]
Moraxella catarrhalis ≤0.015[5]
Helicobacter pylori 0.25[3]

At a 500 mg dose, the free area under the plasma concentration-time curve (AUC) to MIC90 ratio and the free maximum plasma concentration to MIC90 ratio were significantly greater than 227 and 24, respectively, for both drug-sensitive and drug-resistant S. pneumoniae and S. aureus.[1]

Safety and Tolerability

In the Phase 1 dose-escalation study, this compound was well-tolerated up to the maximum dose of 1,500 mg.[1] No severe or serious adverse events were reported.[1] The most frequently observed adverse events were mild and included contact dermatitis, pruritus, and erythema.[1] There were no clinically significant abnormalities noted in electrocardiograms, vital signs, or laboratory tests.[1] In subsequent Phase 2 and 3 studies for community-acquired pneumonia, the most common adverse events associated with oral administration were related to the gastrointestinal and nervous systems, with an incidence similar to that of levofloxacin.[2]

Experimental Protocols

Phase 1 Ascending-Dose Study
  • Study Design: A double-blind, placebo-controlled, ascending-single-dose study.

  • Participants: 56 healthy male and female subjects.

  • Dosing: Subjects were randomized to one of seven cohorts, receiving single oral doses of 25, 50, 125, 250, 500, 1,000, or 1,500 mg of this compound or a placebo.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

  • Safety Monitoring: Included continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Adverse events were recorded throughout the study.

Mechanism of Action

This compound, like other quinolone antibiotics, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[6] This is achieved through the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.[7] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in bacterial cell death.[6]

Chinfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to

Caption: Mechanism of action of this compound.

Early-Phase Clinical Trial Workflow

The development of this compound followed a standard early-phase clinical trial workflow, beginning with preclinical studies and progressing through Phase 1 trials to establish safety and pharmacokinetics in healthy volunteers.

Early_Phase_Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro and in vivo) IND Investigational New Drug (IND) Application Submission Preclinical->IND Phase1 Phase 1 Clinical Trial (Healthy Volunteers) IND->Phase1 DoseEscalation Single Ascending Dose (SAD) Phase1->DoseEscalation Sub-study MultipleDose Multiple Ascending Dose (MAD) Phase1->MultipleDose Sub-study DataAnalysis Data Analysis (Safety, PK, PD) DoseEscalation->DataAnalysis MultipleDose->DataAnalysis Phase2 Phase 2 Clinical Trial (Patients) DataAnalysis->Phase2 Go/No-Go Decision

Caption: Typical early-phase clinical trial workflow.

Conclusion

The early-phase clinical trial data for this compound demonstrate a favorable pharmacokinetic profile, good safety and tolerability in healthy volunteers, and potent in vitro activity against a broad spectrum of clinically important bacteria, including resistant strains. These promising results support the continued clinical development of this compound for the treatment of various infectious diseases. Further studies in patient populations are warranted to establish its clinical efficacy and safety in treating specific infections.

References

The Effect of Chinfloxacin on hERG Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinfloxacin, a fluoroquinolone antibiotic, has been demonstrated to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel. This inhibition, which is a known class effect for some fluoroquinolones, can lead to delayed cardiac repolarization and an increased risk of QT interval prolongation, a precursor to potentially fatal cardiac arrhythmias. This technical guide provides an in-depth analysis of the effects of this compound on hERG potassium channels, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying mechanisms and workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the cardiac safety profile of this compound.

Introduction

The hERG (KCNH2) potassium channel is a critical component of the cardiac action potential, responsible for the rapid delayed rectifier potassium current (IKr) that contributes to the repolarization of the ventricular myocardium.[1] Inhibition of the hERG channel can prolong the action potential duration, which manifests on the electrocardiogram (ECG) as a prolongation of the QT interval.[2] This drug-induced QT prolongation is a significant concern in drug development as it is associated with an increased risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][4]

Fluoroquinolone antibiotics have been associated with varying degrees of hERG channel inhibition and QT prolongation.[3][5] While some, like sparfloxacin, are potent inhibitors, others, such as ciprofloxacin, exhibit this effect at much higher concentrations.[5][6] Understanding the specific interaction of each fluoroquinolone with the hERG channel is therefore crucial for assessing its cardiotoxicity risk.

This guide focuses on the effects of this compound, summarizing the available electrophysiological data and providing detailed experimental context to aid in the interpretation of these findings.

Quantitative Data Summary

The inhibitory effect of this compound on the hERG potassium channel has been quantified through electrophysiological studies. The key data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound on hERG Channels [7]

CompoundIC50 (µmol/L)Cell LineTechnique
This compound (CFX)162.1 ± 14.2HEK293Whole-cell patch clamp
Moxifloxacin (MOX)~81 (two-fold lower than CFX)HEK293Whole-cell patch clamp

Table 2: Clinical Electrophysiological Effects of this compound [8]

DoseMaximum Placebo-Corrected, Baseline-Adjusted Mean QTcF (ΔΔQTcF)Time of Maximum Effect
400 mg9.12 ms1 hour post-dosing
600 mg11.99 ms1 hour post-dosing

Note: A ΔΔQTcF value exceeding 10 ms is generally considered a threshold of potential clinical concern.

Mechanism of Action

This compound inhibits the hERG potassium channel in a concentration- and time-dependent manner.[7] The available evidence suggests that this compound primarily blocks the channel in its open state .[7] This mode of action is common for many hERG-blocking drugs. Furthermore, the inhibitory effect of this compound on hERG is reported to be enhanced when the extracellular potassium concentration is altered.[7] However, studies have indicated that this compound does not have significant effects on the overall channel kinetics.[7]

cluster_membrane Cell Membrane hERG_closed hERG Channel (Closed State) hERG_open hERG Channel (Open State) hERG_closed->hERG_open Activation hERG_open->hERG_closed Deactivation hERG_inactivated hERG Channel (Inactivated State) hERG_open->hERG_inactivated Inactivation hERG_blocked hERG Channel (Blocked by this compound) hERG_open->hERG_blocked hERG_inactivated->hERG_closed Recovery This compound This compound This compound->hERG_open Binds to open channel

Caption: Proposed mechanism of this compound interaction with the hERG potassium channel.

Experimental Protocols

The following sections describe the detailed methodologies typically employed in studying the effects of compounds like this compound on hERG potassium channels. While the full detailed protocol from the primary this compound study is not available in English, this represents a standard and comprehensive approach based on numerous published studies.[7][8][9][10]

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.[10]

  • hERG Expression: HEK293 cells are transiently or stably transfected with a plasmid containing the cDNA for the human hERG channel. Often, a green fluorescent protein (GFP) tag is co-expressed to allow for easy identification of successfully transfected cells.[7]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.

start Start: HEK293 Cells culture Cell Culture (DMEM, 10% FBS, 37°C, 5% CO2) start->culture transfection Transient Transfection (hERG-GFP Plasmid) culture->transfection incubation Incubation (24-48 hours) transfection->incubation selection Selection of GFP-positive cells for patch clamp incubation->selection

Caption: Workflow for preparing hERG-expressing HEK293 cells for electrophysiological recording.

Electrophysiology: Whole-Cell Patch Clamp
  • Technique: The whole-cell patch-clamp technique is the gold standard for studying ion channel pharmacology as it allows for the precise control of the membrane potential and the recording of ionic currents through the cell membrane.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, Mg-ATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

  • Recording: Successfully transfected (GFP-positive) cells are identified for recording. A glass micropipette with a tip resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

Voltage Clamp Protocol and Data Analysis

To assess the effect of this compound on hERG channels, a specific voltage clamp protocol is applied to the cell.

  • Voltage Protocol: A typical protocol to elicit hERG currents involves:

    • A holding potential of -80 mV.

    • A depolarizing step to a positive potential (e.g., +20 mV) for a duration sufficient to activate the channels (e.g., 1-2 seconds).

    • A repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic large tail current as channels recover from inactivation and deactivate.

  • Data Acquisition: Currents are recorded before and after the application of various concentrations of this compound. The drug is perfused into the bath solution surrounding the cell.

  • Data Analysis: The peak amplitude of the hERG tail current is measured. The percentage of inhibition for each concentration is calculated relative to the control (pre-drug) current. The concentration-response data are then fitted to the Hill equation to determine the IC50 value.

start Whole-cell configuration achieved control Record control hERG currents (Voltage-clamp protocol) start->control drug_app Perfuse this compound (various concentrations) control->drug_app drug_rec Record hERG currents in presence of this compound drug_app->drug_rec washout Washout with control solution drug_rec->washout analysis Data Analysis: - Measure tail current amplitude - Calculate % inhibition - Determine IC50 drug_rec->analysis

Caption: Experimental workflow for assessing the effect of this compound on hERG currents.

Discussion and Conclusion

The available data indicate that this compound is an inhibitor of the hERG potassium channel, with an IC50 value of 162.1 µM.[7] This potency is approximately two-fold lower than that of Moxifloxacin, a fluoroquinolone known for its QT-prolonging effects.[7] The clinical relevance of this in vitro finding is supported by a thorough QT study in healthy volunteers, which demonstrated a mild prolongation of the QTc interval at a supratherapeutic dose of 600 mg, although a therapeutic dose of 400 mg did not produce a clinically significant effect.[8]

The mechanism of inhibition appears to be through the binding of this compound to the open state of the hERG channel, a common mechanism for many QT-prolonging drugs. The lack of significant effects on channel kinetics suggests that the primary action is a direct block of the ion conduction pathway rather than an alteration of the channel's gating properties.[7]

For drug development professionals, these findings place this compound in a category of fluoroquinolones with a potential, albeit relatively low, risk of cardiotoxicity. The IC50 value, while higher than that of more potent hERG inhibitors, warrants consideration, particularly in patient populations with pre-existing cardiovascular conditions or those taking other QT-prolonging medications. Further investigation into the voltage-dependence of the block and the specific binding site on the hERG channel could provide a more refined understanding of its cardiac safety profile.

References

Methodological & Application

Application Note & Protocol: Determining Chinfloxacin Susceptibility in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a novel synthetic fluoroquinolone antibiotic with a chemical structure similar to that of moxifloxacin.[1] Like other fluoroquinolones, it exhibits broad-spectrum antibacterial activity by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and cell division.[2][3][4] Early studies have demonstrated its potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant species such as Streptococcus pneumoniae, Haemophilus influenzae, methicillin-resistant Staphylococcus aureus (MRSA), and penicillin-resistant S. pneumoniae (PRSP).[5] The therapeutic efficacy of this compound has been shown to be comparable to moxifloxacin and superior to levofloxacin in certain infection models.[5]

This document provides detailed protocols for determining the susceptibility of bacterial strains to this compound using standard laboratory methods, including broth microdilution, agar dilution, and disk diffusion. As this compound is a novel compound, standardized clinical breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not yet established. Therefore, this guide also provides a framework for establishing in-house quality control ranges and interpreting minimum inhibitory concentration (MIC) data.

Mechanism of Action

This compound targets and inhibits two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, this compound traps the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[4]

Chinfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Cell_Death Cell Death This compound->Cell_Death Induces DNA Bacterial Chromosomal DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Topo_IV->DNA Decatenation Topo_IV->Replication DNA->Replication Replication->Cell_Death

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing (AST), such as those outlined by CLSI and EUCAST, should be followed.[6][7] The two primary quantitative methods are broth dilution and agar dilution, which determine the Minimum Inhibitory Concentration (MIC). The disk diffusion method is a qualitative alternative.

Broth Microdilution Method

This method is used to determine the MIC of this compound in a liquid growth medium.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL or as required.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.015 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 fresh colonies in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Agar Dilution Method

This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[6]

Materials:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Plate Preparation: Prepare a series of MHA plates containing twofold serial dilutions of this compound. The final pH of the medium should be between 7.2 and 7.4.[7]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Apply a standardized inoculum of approximately 10⁴ CFU per spot onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.[9]

Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a bacterial isolate to this compound.

Materials:

  • Paper disks impregnated with a standardized amount of this compound

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the suspension, remove excess fluid, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[10]

  • Disk Application: Aseptically apply the this compound-impregnated disk to the surface of the agar.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters.[8] The interpretation of the zone size requires established breakpoints.

AST_Workflow cluster_methods Susceptibility Testing Methods cluster_results Data Analysis start Start: Bacterial Isolate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum broth_dilution Broth Microdilution prep_inoculum->broth_dilution agar_dilution Agar Dilution prep_inoculum->agar_dilution disk_diffusion Disk Diffusion prep_inoculum->disk_diffusion incubation Incubate at 35°C ± 2°C for 16-20 hours broth_dilution->incubation agar_dilution->incubation disk_diffusion->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic For Broth/Agar Dilution measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone For Disk Diffusion interpretation Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpretation measure_zone->interpretation end End: Report Susceptibility interpretation->end

Caption: General workflow for antimicrobial susceptibility testing.

Data Presentation and Interpretation

As official breakpoints for this compound are not yet available, results should be presented as MIC values (in µg/mL) or zone diameters (in mm). For research and development purposes, comparative data with other fluoroquinolones can provide valuable context.

Quality Control

Quality control (QC) should be performed each time a susceptibility test is conducted to ensure the accuracy and reproducibility of the results. Standard QC strains, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853, should be tested. Acceptable QC ranges for this compound need to be established through in-house validation studies.

In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various clinical isolates. This data is for informational purposes and should be supplemented with in-house testing.

Bacterial SpeciesNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Moxifloxacin MIC₅₀ (µg/mL)Moxifloxacin MIC₉₀ (µg/mL)
Streptococcus pneumoniaeNot Specified-0.25--
Haemophilus influenzaeNot Specified-0.03--
Gram-positive isolates (general)Not SpecifiedSame or 2-fold lower than MoxifloxacinSame or 2-fold lower than Moxifloxacin--
Gram-negative isolates (general)Not SpecifiedSame or 2-fold higher than MoxifloxacinSame or 2-fold higher than Moxifloxacin--

Data compiled from preclinical studies.[1][5]

Establishing Tentative Breakpoints

In the absence of CLSI or EUCAST breakpoints, researchers can establish tentative in-house breakpoints by correlating MIC distributions with pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes, where available. This is a complex process that typically involves:

  • MIC Distribution Analysis: Testing a large number of clinical isolates to determine the MIC distribution for different bacterial species.

  • PK/PD Modeling: Using preclinical PK/PD data to determine the exposure levels required for efficacy.

  • Correlation with Clinical Data: If available, correlating MIC values with treatment outcomes from clinical trials.

Conclusion

This compound is a promising new fluoroquinolone with potent antibacterial activity. The protocols outlined in this document provide a framework for determining the in vitro susceptibility of bacterial strains to this novel agent. While awaiting the establishment of official clinical breakpoints, rigorous adherence to standardized testing methodologies and robust in-house quality control are essential for generating reliable and reproducible data to support further research and development.

References

Application Notes and Protocols: Preparation of Chinfloxacin Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinfloxacin is a novel synthetic fluoroquinolone antibiotic with a structure similar to moxifloxacin. It has demonstrated potent in vitro bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reproducible in vitro assays, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determinations, are fundamental to the preclinical evaluation of new antimicrobial agents. The proper preparation of stock solutions is a critical first step to ensure the reliability of these experimental results.

These application notes provide a detailed protocol for the preparation of this compound stock solutions intended for use in various in vitro assays. Due to the limited availability of direct solubility data for this compound, the recommendations provided are based on the known properties of structurally similar fluoroquinolones, particularly moxifloxacin, and general best practices for handling antibiotic solutions.

Quantitative Data Summary

For consistency and accuracy in experimental procedures, key quantitative data for this compound and the recommended solvent are summarized in the table below.

ParameterValueReference / Note
This compound
Molecular Weight437.4 g/mol [3]
Recommended Solvent
Primary SolventDimethyl Sulfoxide (DMSO)Based on solubility of similar fluoroquinolones.[3][4][5][6]
Stock Solution
Recommended Concentration10 mg/mL (22.86 mM)A standard starting concentration for many antibiotics.
Storage Temperature-20°C[1]
Working Solution
Recommended DiluentAppropriate sterile broth or buffer (e.g., Mueller-Hinton Broth, PBS)Dependent on the specific in vitro assay.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label sterile microcentrifuge tubes with the compound name ("this compound"), concentration (10 mg/mL), solvent (DMSO), and date of preparation.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of this compound.

  • Dissolving this compound:

    • Carefully transfer the weighed this compound powder into a labeled sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

    • Securely cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in freshly labeled sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C in a light-protected container.

Note on Sterilization: As DMSO is an organic solvent that is filter-incompatible and inherently hostile to microbial growth, filter sterilization of the stock solution is generally not required.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions for in vitro assays.

Chinfloxacin_Stock_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (10 mg/mL) weigh->dissolve Add to solvent aliquot Aliquot into Single-Use Tubes dissolve->aliquot Dispense store Store at -20°C aliquot->store Freeze thaw Thaw Stock Aliquots store->thaw For Immediate Use dilute Serially Dilute in Culture Medium thaw->dilute Pipette assay Use in In Vitro Assay (e.g., MIC) dilute->assay Add to plate

Caption: Workflow for this compound stock and working solution preparation.

Signaling Pathway (Placeholder for future applications)

While the primary focus of this document is on the preparation of stock solutions for antimicrobial assays, future research may elucidate the specific signaling pathways affected by this compound. Fluoroquinolones, in general, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. A generalized pathway is depicted below.

Fluoroquinolone_Mechanism This compound This compound enzyme_complex DNA Gyrase / Topoisomerase IV -DNA Complex This compound->enzyme_complex Inhibits dna_replication DNA Replication & Transcription enzyme_complex->dna_replication Blocks Progression cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Generalized mechanism of action for fluoroquinolones.

Conclusion

The protocol described provides a reliable method for preparing this compound stock solutions for in vitro susceptibility testing. Adherence to these guidelines will help ensure the consistency and accuracy of experimental data. Researchers should always exercise appropriate laboratory safety precautions when handling chemical compounds and solvents. Given the limited public data on this compound's specific solubility, it is recommended to perform small-scale solubility tests if alternative solvents or higher concentrations are required.

References

Application Notes and Protocols for Chinfloxacin in a Mouse Systemic Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Chinfloxacin, a novel fluoroquinolone antibiotic, in a mouse model of systemic infection. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in preclinical assessments of this antimicrobial agent.

Introduction to this compound

This compound is a fourth-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][2][3][4][5] This targeted action leads to bacterial cell death.[][2] Preclinical studies have demonstrated its potent in vivo efficacy in murine models of systemic and local infections, warranting further investigation for clinical applications.

Data Summary

In Vivo Efficacy of this compound in a Mouse Peritonitis Model

The following table summarizes the 50% effective dose (ED₅₀) of this compound against various bacterial strains in a systemic infection model. This data is crucial for dose selection in preclinical efficacy studies.

Bacterial SpeciesStrain TypeED₅₀ (mg/kg)
Staphylococcus aureusMSSA2.28 - 4.15
Staphylococcus aureusMRSA14.75
Streptococcus pneumoniaePISP6.20
Streptococcus pneumoniaePRSP3.51 - 5.03
Enterococcus faecalisVSE25.02
Enterococcus faecalisVRE5.18 - 15.39
Escherichia coli-1.25 - 1.90
Klebsiella pneumoniae-2.92 - 8.28

Data sourced from He et al. MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus; PISP: Penicillin-intermediate S. pneumoniae; PRSP: Penicillin-resistant S. pneumoniae; VSE: Vancomycin-susceptible E. faecalis; VRE: Vancomycin-resistant E. faecalis.

Comparative Efficacy

Studies have shown that the therapeutic efficacy of this compound is generally similar to that of moxifloxacin and significantly higher than levofloxacin against Gram-positive bacterial infections.[2] Conversely, its efficacy against E. coli and K. pneumoniae infections was found to be less than that of levofloxacin.[2]

Pharmacokinetics

Experimental Protocols

Mouse Systemic Infection Model (Peritonitis)

This protocol describes the induction of a systemic infection in mice via intraperitoneal injection of a bacterial suspension.

Materials:

  • Specific pathogen-free ICR or BALB/c mice (6-8 weeks old)

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) or appropriate growth medium

  • Hog gastric mucin (Sigma-Aldrich)

  • Sterile 0.9% saline

  • This compound hydrochloride

  • Vehicle for this compound (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Syringes and needles (26-27 gauge)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the desired bacterial strain overnight in TSB at 37°C.

    • Harvest the bacteria by centrifugation and wash twice with sterile saline.

    • Resuspend the bacterial pellet in sterile saline and adjust the optical density at 600 nm to achieve the desired bacterial concentration (e.g., 1 x 10⁸ CFU/mL).

    • Prepare a 6% (w/v) solution of hog gastric mucin in sterile saline.

    • Immediately before injection, mix the bacterial suspension with an equal volume of the 6% mucin solution to obtain a final mucin concentration of 3%.[8][9][10]

  • Infection Procedure:

    • Aseptically inject each mouse intraperitoneally with 0.5 mL of the bacterial-mucin suspension. This volume will deliver a predetermined lethal or sub-lethal dose of bacteria.

  • This compound Administration:

    • Prepare a stock solution of this compound hydrochloride in the chosen vehicle.

    • Administer the prepared this compound solution orally to the mice at 15 minutes and 6 hours post-infection. The dosage should be based on the ED₅₀ values provided in Table 1 and the specific objectives of the study.

    • A control group receiving only the vehicle should be included.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of infection (e.g., lethargy, ruffled fur, hunched posture) and mortality for a predetermined period (e.g., 7 days).

    • The primary endpoint is typically survival, from which the ED₅₀ can be calculated.

Quantification of Bacterial Load in Organs

To assess the in vivo efficacy of this compound beyond survival, quantifying the bacterial burden in target organs is essential.

Materials:

  • Infected mice (treated and control groups)

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator

  • Sterile surgical instruments

Protocol:

  • Tissue Collection:

    • At a predetermined time point post-infection (e.g., 24 or 48 hours), humanely euthanize the mice.

    • Aseptically harvest target organs such as the spleen, liver, and kidneys.

  • Homogenization and Plating:

    • Weigh each organ and place it in a sterile tube containing a known volume of cold, sterile PBS.

    • Homogenize the tissue using a mechanical homogenizer.

    • Prepare serial dilutions of the tissue homogenate in sterile PBS.

    • Plate the dilutions onto appropriate agar plates.

  • Bacterial Enumeration:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of tissue.[11][12]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) inoculum_prep Inoculum Preparation (with Mucin) bacterial_culture->inoculum_prep infection Intraperitoneal Infection inoculum_prep->infection drug_prep This compound Formulation treatment_1 This compound Tx 1 (15 min post-infection) drug_prep->treatment_1 treatment_2 This compound Tx 2 (6 hr post-infection) drug_prep->treatment_2 infection->treatment_1 treatment_1->treatment_2 monitoring Monitor Survival (e.g., 7 days) treatment_2->monitoring bacterial_load Bacterial Load Quantification treatment_2->bacterial_load data_analysis Data Analysis (ED50, CFU/gram) monitoring->data_analysis bacterial_load->data_analysis

Caption: Workflow for the mouse systemic infection model.

Mechanism of Action of this compound

G This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound.

References

Application of Chinfloxacin in a Mouse Pulmonary Infection Model: Efficacy and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chinfloxacin, a novel fourth-generation fluoroquinolone, has demonstrated significant antibacterial activity against a range of pathogens. These application notes provide a comprehensive overview of its use in a mouse pulmonary infection model, detailing its efficacy and providing standardized protocols for its evaluation. This document is intended to guide researchers in the preclinical assessment of this compound for the treatment of respiratory infections.

This compound's mechanism of action is consistent with other fluoroquinolones, primarily involving the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these, this compound disrupts critical cellular processes, leading to bacterial cell death.

Data Presentation

Efficacy of this compound in Systemic and Pulmonary Mouse Infection Models

The in vivo efficacy of this compound has been evaluated in mouse models of both systemic (peritonitis) and local (pulmonary) infections. The following tables summarize the quantitative data on its potency against various bacterial strains.

Table 1: Efficacy of this compound in a Mouse Systemic Infection (Peritonitis) Model

Bacterial StrainType of Isolate50% Effective Dose (ED₅₀) (mg/kg)
Staphylococcus aureus (MSSA)3 isolates2.28 - 4.15
Staphylococcus aureus (MRSA)1 isolate14.75
Streptococcus pneumoniae (PISP)1 isolate6.20
Streptococcus pneumoniae (PRSP)2 isolates3.51 - 5.03
Enterococcus faecalis (VSE)1 isolate25.02
Enterococcus faecalis (VRE)2 isolates5.18 - 15.39
Escherichia coli3 isolates1.25 - 1.90
Klebsiella pneumoniae2 isolates2.92 - 8.28

Data sourced from Li et al., 2012.[1][2] Abbreviations: MSSA, Methicillin-susceptible Staphylococcus aureus; MRSA, Methicillin-resistant Staphylococcus aureus; PISP, Penicillin-intermediate Streptococcus pneumoniae; PRSP, Penicillin-resistant Streptococcus pneumoniae; VSE, Vancomycin-susceptible Enterococcus; VRE, Vancomycin-resistant Enterococcus.

Table 2: Comparative Efficacy of this compound in a Mouse Pulmonary Infection Model

PathogenThis compound Efficacy Compared to Other Fluoroquinolones
Streptococcus pneumoniaeHigher than levofloxacin and ciprofloxacin.
Klebsiella pneumoniaeLower than levofloxacin; similar to or higher than ciprofloxacin.

Data sourced from Li et al., 2012.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

I. Mouse Pulmonary Infection Model Protocol

This protocol outlines the procedure for establishing a pulmonary infection in mice, a crucial step for evaluating the in vivo efficacy of this compound.

A. Bacterial Strain Preparation:

  • Culture Klebsiella pneumoniae or Streptococcus pneumoniae strains in appropriate broth (e.g., Tryptic Soy Broth or Brain Heart Infusion Broth, respectively) overnight at 37°C.

  • Inoculate fresh broth with the overnight culture and grow to the mid-logarithmic phase.

  • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ to 1 x 10⁸ CFU/mL). The final inoculum concentration should be determined based on pilot studies to achieve a consistent infection without overwhelming the host.

B. Induction of Pulmonary Infection:

  • Anesthetize mice (e.g., specific pathogen-free CD-1 or C57BL/6) via intraperitoneal injection of ketamine and xylazine or using isoflurane anesthesia.

  • Induce infection via either intratracheal or intranasal administration of the bacterial suspension.

    • Intratracheal Instillation: Surgically expose the trachea and directly inject a specific volume (e.g., 30-50 µL) of the bacterial suspension.

    • Intranasal Inoculation: Gently instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares of the anesthetized mouse.

  • Monitor the mice for signs of infection and recovery from anesthesia.

II. This compound Formulation and Administration Protocol

Proper formulation and administration of this compound are critical for accurate assessment of its therapeutic efficacy.

A. Formulation for Oral Administration:

  • Prepare a homogenous suspension of this compound in a suitable vehicle. A commonly used vehicle for oral gavage in mice is 0.5% carboxymethylcellulose (CMC) in sterile water.

  • The concentration of the this compound suspension should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, ensuring a consistent and manageable administration volume (typically 0.1-0.2 mL for a 20-25g mouse).

B. Administration Protocol:

  • Administer the prepared this compound suspension orally using a ball-tipped gavage needle.

  • The dosing regimen should be initiated at a specified time post-infection (e.g., 2 or 4 hours).

  • The frequency and duration of treatment will depend on the experimental design but can range from a single dose to multiple doses over several days (e.g., twice daily for 3-5 days).

III. Assessment of Therapeutic Efficacy Protocol

The efficacy of this compound treatment can be assessed through various endpoints, including survival rate, bacterial load in the lungs, and histopathological analysis.

A. Survival Study:

  • Following infection and treatment, monitor the mice daily for a predetermined period (e.g., 7-14 days).

  • Record the number of surviving mice in each treatment and control group.

  • Analyze the data to determine the survival rate and compare the efficacy of different treatment regimens.

B. Pulmonary Bacterial Load Quantification:

  • At selected time points post-infection, euthanize the mice.

  • Aseptically harvest the lungs.

  • Homogenize the lung tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the lung homogenate and plate on appropriate agar plates.

  • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).

  • Calculate the bacterial load as CFU per gram of lung tissue or per total lung.

C. Lung Histopathology:

  • Harvest the lungs from euthanized mice and fix them in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin and section them.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a microscope to assess the extent of inflammation, tissue damage, and cellular infiltration. A scoring system can be employed to quantify the severity of the lung injury.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment Bacterial_Culture Bacterial Culture (K. pneumoniae / S. pneumoniae) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Infection Pulmonary Infection (Intratracheal/Intranasal) Inoculum_Prep->Infection Drug_Formulation This compound Formulation (0.5% CMC) Treatment This compound Administration (Oral Gavage) Drug_Formulation->Treatment Anesthesia Anesthesia Anesthesia->Infection Infection->Treatment Survival Survival Monitoring Treatment->Survival Bacterial_Load Bacterial Load (Lung CFU) Treatment->Bacterial_Load Histopathology Lung Histopathology (H&E Staining) Treatment->Histopathology

Caption: Workflow for evaluating this compound in a mouse pulmonary infection model.

Proposed Signaling Pathway Modulation by Fluoroquinolones

Fluoroquinolones, including this compound, are known to exert immunomodulatory effects in addition to their direct antibacterial activity. This diagram illustrates the proposed mechanism by which fluoroquinolones may modulate inflammatory signaling pathways in the context of bacterial lung infection.

signaling_pathway cluster_cell Host Cell (e.g., Macrophage, Epithelial Cell) TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines promotes transcription MAPK->NFkB activates Bacteria Bacteria (PAMPs) Bacteria->TLR activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

References

Application Notes and Protocols for Chinfloxacin Dosage Calculations in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and administering Chinfloxacin dosages in preclinical animal studies. The following sections detail the mechanism of action, pharmacokinetic parameters, and established effective doses, along with protocols for dosage calculation and administration.

Mechanism of Action

This compound, a novel fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[2][4] this compound binds to the gyrase-DNA complex, preventing the resealing of the DNA strand breaks that are a normal part of the enzyme's function. This leads to the accumulation of double-strand breaks, ultimately causing cell death.

  • Topoisomerase IV: In numerous Gram-positive bacteria, topoisomerase IV is the main target.[2][5] This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of replicated DNA, leading to a bacteriostatic or bactericidal effect.[6][7]

The dual-targeting mechanism of fluoroquinolones like this compound contributes to their broad spectrum of activity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derived from preclinical and clinical studies.

Table 1: In Vivo Efficacy of this compound in Mouse Infection Models

Bacterial StrainInfection Model50% Effective Dose (ED50) (mg/kg)
Methicillin-susceptible Staphylococcus aureus (MSSA)Systemic2.28 - 4.15
Methicillin-resistant Staphylococcus aureus (MRSA)Systemic14.75
Penicillin-intermediate Streptococcus pneumoniae (PISP)Systemic6.20
Penicillin-resistant Streptococcus pneumoniae (PRSP)Systemic3.51 - 5.03
Vancomycin-susceptible Enterococcus faecalis (VSE)Systemic25.02
Vancomycin-resistant Enterococcus faecalis (VRE)Systemic5.18 - 15.39
Escherichia coliSystemic1.25 - 1.90
Klebsiella pneumoniaeSystemic2.92 - 8.28
Streptococcus pneumoniaePulmonaryPotent activity observed
Klebsiella pneumoniaePulmonaryPotent activity observed

Table 2: Human Pharmacokinetic Parameters of this compound

ParameterValue
Half-life (t½)Approximately 15 hours
Time to maximum concentration (Tmax)Approximately 2 hours
Recommended clinical dose400 mg once daily

Experimental Protocols

Dosage Calculation Using Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different animal species and humans based on body surface area, which is correlated with metabolic rate.[8][9][10][11] This approach is more accurate than simple weight-based conversions.

Protocol for Calculating Mouse Equivalent Dose (MED) from Human Equivalent Dose (HED):

  • Determine the Human Equivalent Dose (HED): The recommended clinical dose for this compound is 400 mg for a 60 kg human.

    • HED (mg/kg) = 400 mg / 60 kg = 6.67 mg/kg

  • Use the appropriate conversion factor: To convert a human dose to a mouse dose, the HED (mg/kg) is multiplied by a factor of 12.3.[8] This factor is derived from the ratio of the body surface area to weight constants (Km) for each species.

  • Calculate the Mouse Equivalent Dose (MED):

    • MED (mg/kg) = HED (mg/kg) x 12.3

    • MED (mg/kg) = 6.67 mg/kg x 12.3 ≈ 82 mg/kg

Note: This calculated dose serves as a starting point for in vivo efficacy studies and may need to be optimized based on the specific animal model, infection severity, and bacterial strain.

Preparation and Administration of this compound for Murine Studies

Materials:

  • This compound hydrochloride powder

  • Sterile, non-pharmaceutical grade vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Sterile water for injection

  • Appropriate sized syringes and gavage needles (for oral administration) or injection needles (for parenteral routes)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound hydrochloride powder based on the calculated dosage and the number of animals to be dosed.

    • Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium in sterile water).

    • Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension. The final concentration should be calculated to deliver the desired dose in a suitable volume for the chosen administration route (e.g., 10 ml/kg for oral gavage in mice).

  • Administration:

    • Oral (PO) Administration: For systemic infections, oral administration is a common route.[12][13]

      • Gently restrain the mouse.

      • Insert a gavage needle attached to the syringe into the esophagus.

      • Slowly administer the this compound suspension.

      • Observe the animal briefly to ensure proper swallowing.

    • Parenteral Administration (Subcutaneous - SC or Intraperitoneal - IP):

      • Ensure the dosing solution is sterile.

      • Use an appropriate needle size (e.g., 25-27G).[14][15]

      • For SC injection, lift the skin to form a tent and insert the needle into the subcutaneous space.

      • For IP injection, administer into the lower abdominal quadrant, taking care to avoid the bladder and gastrointestinal tract.[15][16]

      • Aspirate briefly before injecting to ensure the needle is not in a blood vessel.

Important Considerations:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[14][15]

  • The use of non-pharmaceutical grade compounds should be justified and documented in the animal use protocol.

  • Monitor animals for any adverse reactions following administration.

Visualizations

Mechanism of Action of this compound

Chinfloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery This compound This compound dna_gyrase DNA Gyrase (Gram-negative) This compound->dna_gyrase Binds to DNA-enzyme complex topoisomerase_iv Topoisomerase IV (Gram-positive) This compound->topoisomerase_iv Binds to DNA-enzyme complex dna Bacterial DNA dna_gyrase->dna Supercoiling inhibition Inhibition dna_gyrase->inhibition topoisomerase_iv->dna Decatenation topoisomerase_iv->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Mechanism of this compound action on bacterial DNA replication.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start: In Vivo Study animal_model Select Animal Model (e.g., ICR Mouse) start->animal_model bacterial_challenge Induce Infection (e.g., Systemic or Pulmonary) animal_model->bacterial_challenge treatment_groups Establish Treatment Groups (Vehicle, this compound Doses) bacterial_challenge->treatment_groups dosage_calc Calculate this compound Dosage (Allometric Scaling) dosage_calc->treatment_groups administration Administer Treatment (e.g., Oral Gavage) treatment_groups->administration monitoring Monitor Animal Health & Survival administration->monitoring data_analysis Analyze Data (e.g., ED50 Calculation) monitoring->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Workflow for a typical in vivo efficacy study of this compound.

References

Application Notes: Techniques for Assessing the Bactericidal Activity of Chinfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chinfloxacin is a novel synthetic fluoroquinolone antibiotic with a structure similar to moxifloxacin.[1][2] As with any new antimicrobial agent, a thorough evaluation of its bactericidal activity is crucial for understanding its therapeutic potential. Bactericidal agents are essential for treating serious infections, particularly in immunocompromised patients or in cases like endocarditis and meningitis where host defenses are insufficient to clear the infection.[3][4][5] These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the primary in vitro methods used to assess the bactericidal properties of this compound.

Mechanism of Action of this compound

As a member of the fluoroquinolone class, this compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7][8][9]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. It is the primary target in many Gram-positive bacteria.

By forming a stable complex with these enzymes and the bacterial DNA, this compound traps them, leading to double-stranded DNA breaks.[8] This chromosomal fragmentation ultimately results in rapid cell death.[8]

chinfloxacin_mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage DNA Bacterial Chromosome DNA_Gyrase->DNA Supercoiling Topo_IV->Cell_Death Inhibition leads to DNA damage Topo_IV->DNA Decatenation Replication DNA Replication & Transcription Replication->DNA DNA->Replication

Caption: Mechanism of action of this compound.

Key Experimental Techniques and Protocols

Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum over a specified period.[10][11][12] It is a critical metric that complements the Minimum Inhibitory Concentration (MIC), which only measures growth inhibition.[10] An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity.

Experimental Protocol: MBC Determination by Broth Microdilution

This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][3]

Materials:

  • This compound stock solution of known concentration.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Bacterial culture in the logarithmic growth phase.

  • Sterile 96-well microtiter plates.

  • Sterile agar plates (e.g., Tryptic Soy Agar).

  • Incubator (35-37°C).

  • Micropipettes and sterile tips.

Procedure:

  • MIC Determination: First, determine the MIC of this compound for the test organism using a standard broth microdilution method.[13] This involves preparing two-fold serial dilutions of this compound in a 96-well plate and inoculating each well with a standardized bacterial suspension (approx. 5 x 10⁵ CFU/mL).[14] The MIC is the lowest concentration showing no visible growth after 16-24 hours of incubation.[14]

  • Subculturing for MBC: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and a no-drug growth control.

  • Plating: Aliquot a small, precise volume (e.g., 10-100 µL) from each selected well and plate it onto sterile agar plates. Spread the aliquot evenly.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the control plate.

  • Colony Counting: Count the number of colonies (CFU) on each plate.

  • MBC Determination: Calculate the percentage of bacteria killed at each concentration relative to the initial inoculum count. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL.[10][11]

mbc_workflow cluster_mic Part 1: MIC Determination cluster_mbc Part 2: MBC Determination A Prepare serial dilutions of this compound in 96-well plate B Inoculate wells with standardized bacterial suspension (~5x10^5 CFU/mL) A->B C Incubate plate (16-24h at 37°C) B->C D Read MIC: Lowest concentration with no visible growth C->D E Select wells from MIC plate (MIC, 2x MIC, 4x MIC, and Growth Control) D->E Proceed with MIC result F Plate 100µL from selected wells onto -drug agar plates E->F G Incubate agar plates (18-24h at 37°C) F->G H Count colonies (CFU) on each plate G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I

Caption: Workflow for MBC determination.
Time-Kill Curve Assay

Time-kill kinetic assays provide dynamic information about the rate of bactericidal activity.[15] They are used to determine whether an antibiotic's effect is bactericidal (≥3-log₁₀ reduction in CFU/mL) or bacteriostatic (preventing growth) and whether the killing is concentration-dependent.[15] Studies have shown this compound exhibits concentration-dependent bactericidal activity.[1][2]

Experimental Protocol: Time-Kill Kinetics

Materials:

  • This compound stock solution.

  • Flasks containing sterile broth (e.g., MHB).

  • Log-phase bacterial culture.

  • Sterile saline or PBS for dilutions.

  • Sterile agar plates.

  • Shaking incubator (35-37°C).

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a specific starting density (e.g., 1 x 10⁶ CFU/mL) in multiple flasks of broth.

  • Drug Addition: Add this compound to the flasks at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug growth control flask.

  • Incubation and Sampling: Incubate all flasks in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[16]

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates for 24 hours and count the viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum count.[15]

time_kill_workflow A Prepare flasks with bacterial inoculum (~10^6 CFU/mL) B Add this compound (e.g., 0x, 1x, 2x, 4x MIC) to flasks A->B C Incubate with shaking at 37°C B->C D Sample at time points (0, 2, 4, 8, 24h) C->D D->C Continue incubation E Perform serial dilutions and plate on agar D->E For each flask F Incubate plates and count CFU/mL E->F G Plot log10 CFU/mL vs. Time F->G Analyze data

Caption: Workflow for a time-kill curve assay.
Checkerboard Synergy Assay

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and another antibiotic).[17][18] The interaction can be classified as synergistic, additive, indifferent, or antagonistic.[14][19] Synergy, where the combined effect is greater than the sum of the individual effects, is represented by a Fractional Inhibitory Concentration (FIC) index.[20]

Experimental Protocol: Checkerboard Microdilution Assay

Materials:

  • Stock solutions of this compound (Drug A) and a second antimicrobial (Drug B).

  • Sterile 96-well microtiter plates.

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL).

  • Sterile broth.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Drug A (this compound) horizontally across the columns and Drug B vertically down the rows.[17][20] The plate will contain various combinations of the two drugs.

  • Controls: Include rows and columns with each drug alone to re-determine their individual MICs. Also include a growth control (no drugs) and a sterility control (no bacteria).[19]

  • Inoculation: Inoculate all wells (except the sterility control) with the standardized bacterial suspension.[14]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Data Reading: After incubation, determine the MIC of each drug alone and the MIC of each drug in combination for every well that shows no visible growth.

  • FIC Index Calculation: Calculate the FIC index for each combination using the formula:

    • FIC Index = FICₐ + FICₑ

    • Where FICₐ = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • And FICₑ = (MIC of Drug B in combination) / (MIC of Drug B alone)[14][17][20]

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5[14]

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[14][20]

    • Antagonism: FIC Index > 4.0[14][20]

checkerboard_logic cluster_setup Experimental Setup cluster_analysis Data Analysis A Dilute Drug A (this compound) horizontally C Inoculate plate with bacteria A->C B Dilute Drug B vertically B->C D Incubate plate C->D E Read MICs of combinations D->E F Calculate FIC Index: FIC_A + FIC_B E->F G Interpret Result F->G H Synergy (FIC ≤ 0.5) G->H ≤ 0.5 I Additive/ Indifference G->I > 0.5 to ≤ 4.0 J Antagonism (FIC > 4.0) G->J > 4.0

Caption: Logical workflow for a checkerboard synergy assay.

Data Presentation: Bactericidal Activity of this compound

Quantitative data from in vitro studies demonstrate the potent bactericidal nature of this compound against a range of clinical isolates.

Bacterial GroupKey FindingsReference
Gram-Positive Isolates This compound showed potent bactericidal activity with MBC/MIC ratios in the range of 1-2 for almost all isolates tested.[1][2]
MIC₅₀ and MIC₉₀ values were the same or two-fold lower than those of moxifloxacin (except for S. pyogenes).[1]
Gram-Negative Isolates MIC₅₀ and MIC₉₀ values were the same or two-fold higher than those of moxifloxacin.[1]
Time-Kill Analysis Time-kill curves confirmed this compound is a concentration-dependent bactericidal agent, typically effective at concentrations of 2x MIC or higher.[1][2]
Resistant Strains Showed good activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. pneumoniae (PRSP).[21]

References

Application Notes and Protocols for Testing Chinfloxacin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Chinfloxacin, a novel fluoroquinolone antibiotic. The following protocols and data presentation guidelines are designed to assist researchers in pharmacology, toxicology, and drug development in evaluating the in vitro safety and mechanistic action of this compound.

Introduction

This compound is a fluoroquinolone antibiotic with a mechanism of action that, like other quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[1][2][3][4][5] While effective against a broad spectrum of bacteria, it is crucial to evaluate its potential toxicity to eukaryotic cells to establish a therapeutic window and understand any potential side effects. These protocols outline standard in vitro methods to quantify cytotoxicity and elucidate the potential mechanisms of cell death induced by this compound.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for data organization.

Table 1: Cell Viability (IC50) Data for this compound

Cell LineTreatment Duration (hours)IC50 (µg/mL)95% Confidence Interval
e.g., HeLa24
48
72
e.g., HepG224
48
72

Table 2: Apoptosis Analysis via Annexin V/PI Staining

Cell LineThis compound Conc. (µg/mL)Treatment Duration (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
e.g., A5490 (Control)48
IC50/248
IC5048
2 x IC5048

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select appropriate mammalian cell lines for the study (e.g., HeLa, HepG2, A549, or a cell line relevant to the intended therapeutic area).

  • Culture Medium: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Subculture the cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.[6]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • FITC-negative and PI-negative cells are considered viable.

    • FITC-positive and PI-negative cells are in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in Plates cell_culture->cell_seeding drug_prep This compound Dilution treatment Cell Treatment cell_seeding->treatment drug_prep->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay data_quant Quantification mtt_assay->data_quant apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant ic50_calc IC50 Calculation data_quant->ic50_calc

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of other fluoroquinolones, this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8]

apoptosis_pathway cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound death_receptor Death Receptors (e.g., Fas, TNFR) This compound->death_receptor bax_bak Bax/Bak activation This compound->bax_bak bcl2_bclxl Bcl-2/Bcl-xL inhibition This compound->bcl2_bclxl caspase8 Caspase-8 activation death_receptor->caspase8 mitochondria Mitochondria caspase8->mitochondria Bid cleavage caspase3 Caspase-3 activation caspase8->caspase3 cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax_bak->mitochondria bcl2_bclxl->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathways of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Troubleshooting inconsistent MIC results for Chinfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variation in our Chinfloxacin MIC results for the same bacterial strain. What are the potential causes?

Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include the preparation of the bacterial inoculum, the handling of the antibiotic stock solutions, and the incubation conditions. Minor variations in any of these steps can lead to significant discrepancies in the final MIC value.

Q2: Could the growth medium be affecting our this compound MIC values?

Yes, the composition of the culture medium can significantly influence the activity of fluoroquinolones. The concentration of divalent cations, such as Mg²⁺ and Ca²⁺, is particularly important. These cations can chelate fluoroquinolones, reducing their effective concentration and leading to falsely elevated MIC values. It is crucial to use the recommended cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency.[1]

Q3: How critical is the bacterial inoculum concentration for obtaining reproducible this compound MICs?

The final inoculum concentration in the wells is a critical parameter.[2][3] A higher than intended bacterial density (the inoculum effect) can lead to an underestimation of the antibiotic's potency, resulting in a higher apparent MIC. Conversely, a lower density may suggest higher potency. Standardization of the inoculum to approximately 5 x 10⁵ CFU/mL is essential for reliable and reproducible results.[2][3]

Q4: Can the age of our bacterial culture impact the MIC results for this compound?

Yes, the physiological state of the bacteria can affect their susceptibility. Using a fresh, actively growing culture (typically a log-phase culture from an overnight incubation) is recommended for standardizing the inoculum.[4] Bacteria in different growth phases can exhibit varied susceptibility profiles.

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values for this compound

If you are consistently observing MIC values for this compound that are higher than anticipated for your quality control strains or test isolates, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Recommended Action
Inaccurate Inoculum Density Verify your method for standardizing the inoculum. This should be calibrated to yield a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[2] Consider performing colony counts on your standardized inoculum to confirm its accuracy.
Chelation of this compound Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB).[1] If preparing your own medium, verify the concentration of divalent cations.
Degradation of this compound Prepare fresh stock solutions of this compound. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. Protect stock solutions from light, as fluoroquinolones can be light-sensitive.
High Protein Binding in Medium If using a supplemented medium with high protein content (e.g., serum), be aware that protein binding can reduce the bioavailable concentration of this compound.
Issue 2: Inconsistent MIC Readings Between Replicates

When replicate wells or plates show significant variation in the MIC for the same experiment, it often points to issues with procedural consistency.

Troubleshooting Steps for Inconsistent Replicates

Procedural Step Key Checkpoints for Consistency
Serial Dilutions Ensure thorough mixing at each dilution step to achieve a homogenous concentration before transferring to the next well. Use calibrated pipettes and fresh tips for each transfer.
Inoculum Addition Mix the standardized inoculum gently but thoroughly before dispensing into the wells to ensure a uniform distribution of bacterial cells.
Plate Incubation Check for uniform temperature distribution within your incubator. Avoid stacking plates, as this can lead to uneven heating and affect bacterial growth. Ensure consistent humidity to prevent evaporation from the wells.
Edge Effect Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter may experience more evaporation. If this is a persistent issue, consider not using the outermost wells for critical measurements.

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the MIC by assessing bacterial growth in a liquid medium containing serial dilutions of an antimicrobial agent.[5]

  • Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer as recommended by the manufacturer). Filter-sterilize the stock solution.

  • Preparation of Working Solutions: Create a series of working solutions by diluting the this compound stock in cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum Preparation: From a fresh overnight culture on an agar plate, select several colonies and suspend them in saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[2][3]

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of this compound working solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (medium only).[5]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]

Visualizations

Troubleshooting Workflow for Inconsistent MICs

G Troubleshooting Workflow for Inconsistent this compound MIC Results start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Preparation (0.5 McFarland, correct dilution) start->check_inoculum sub_inoculum Inoculum OK? check_inoculum->sub_inoculum check_antibiotic Assess this compound Stock (Freshness, storage, solubility) sub_antibiotic Antibiotic OK? check_antibiotic->sub_antibiotic check_media Confirm Media Composition (Cation-adjusted MHB) sub_media Media OK? check_media->sub_media check_procedure Review Assay Procedure (Pipetting, mixing, incubation) sub_procedure Procedure OK? check_procedure->sub_procedure sub_inoculum->check_antibiotic Yes reprepare_inoculum Re-standardize Inoculum sub_inoculum->reprepare_inoculum No sub_antibiotic->check_media Yes reprepare_antibiotic Prepare Fresh Stock sub_antibiotic->reprepare_antibiotic No sub_media->check_procedure Yes use_new_media Use New Batch of Media sub_media->use_new_media No retrain_personnel Review Protocol with Personnel sub_procedure->retrain_personnel No end Consistent MICs Achieved sub_procedure->end Yes reprepare_inoculum->check_inoculum reprepare_antibiotic->check_antibiotic use_new_media->check_media retrain_personnel->check_procedure

Caption: A flowchart for systematically troubleshooting inconsistent MIC results.

Mechanism of Action for Fluoroquinolones

G Proposed Mechanism of Action for this compound This compound This compound cell_entry Bacterial Cell Entry This compound->cell_entry dna_gyrase DNA Gyrase (GyrA, GyrB) cell_entry->dna_gyrase topo_iv Topoisomerase IV (ParC, ParE) cell_entry->topo_iv dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication chromosome_segregation Inhibition of Chromosome Segregation topo_iv->chromosome_segregation ds_breaks Double-Strand DNA Breaks dna_replication->ds_breaks chromosome_segregation->ds_breaks sos_response Induction of SOS Response ds_breaks->sos_response cell_death Bacterial Cell Death sos_response->cell_death

Caption: The inhibitory action of this compound on bacterial DNA synthesis.

References

Technical Support Center: Optimizing Chinfloxacin Concentration for Effective Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chinfloxacin for bacterial growth inhibition studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel synthetic fluoroquinolone antibiotic.[1] Like other fluoroquinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] By targeting these enzymes, this compound disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[3]

Q2: What are the typical effective concentrations of this compound?

A2: The effective concentration of this compound, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species and strain. This compound has demonstrated potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[4][5] For detailed MIC values against specific organisms, please refer to the data tables below.

Q3: How is this compound's bactericidal activity characterized?

A3: this compound exhibits concentration-dependent bactericidal activity.[1][5] This means that higher concentrations of the drug lead to a more rapid and extensive killing of bacteria. The Minimum Bactericidal Concentration (MBC) is typically determined in conjunction with the MIC to assess the concentration required to kill 99.9% of the initial bacterial population.[6][7] Studies have shown that for many isolates, the MBC of this compound is close to its MIC, with MBC/MIC ratios often in the range of 1-2, indicating potent bactericidal effects.[4][8]

Q4: What are the common solvents for preparing this compound stock solutions?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No inhibition of bacterial growth observed. 1. Incorrect this compound concentration. 2. Inactive this compound due to improper storage or handling. 3. Resistant bacterial strain. 4. High initial bacterial inoculum.1. Verify calculations and prepare fresh serial dilutions. 2. Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions. 3. Check the literature for known resistance to fluoroquinolones for your bacterial strain. Consider using a different antibiotic as a positive control. 4. Ensure the bacterial inoculum is standardized, typically to 5 x 10^5 CFU/mL for broth microdilution.[9]
Inconsistent results between replicates. 1. Pipetting errors leading to inaccurate concentrations or inoculum sizes. 2. Uneven bacterial suspension. 3. Edge effects in microtiter plates due to evaporation.1. Calibrate pipettes and use proper pipetting techniques. 2. Vortex the bacterial suspension thoroughly before inoculation. 3. Avoid using the outer wells of the microtiter plate or fill them with sterile medium to minimize evaporation.
Contamination in control wells. 1. Non-sterile technique during experiment setup. 2. Contaminated reagents or media.1. Use aseptic techniques throughout the experimental procedure. 2. Ensure all media, buffers, and solutions are sterile.
Bacterial growth in the highest this compound concentrations. 1. The MIC is higher than the tested concentration range. 2. Presence of a resistant subpopulation.1. Extend the range of this compound concentrations in your assay. 2. Streak a sample from the well onto an agar plate to check for purity and potential resistant colonies.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.

Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MRSA)48482–16
Staphylococcus epidermidis (MRSE)127---
Streptococcus pneumoniae (PISP)----
Streptococcus pneumoniae (PRSP)22---
Enterococcus faecalis-0.516-
Enterococcus faecium-1664-
Escherichia coli---0.03 - 0.5
Klebsiella pneumoniae---1

Data compiled from Li et al., 2012.[1] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Minimum Bactericidal Concentration (MBC) to MIC Ratios for this compound.

Bacterial SpeciesMBC/MIC Ratio
Staphylococcus aureus1-2
Streptococcus pyogenes1-2
Streptococcus pneumoniae1-2
Escherichia coli1-2
Klebsiella pneumoniae1-2

Data indicates that this compound is bactericidal, with MBC values being very close to the MIC values.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.

    • Include a positive control well (medium with bacteria, no drug) and a negative control well (medium only).

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10^5 CFU/mL in each well.[9]

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9] This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and tips

  • Spreader or inoculating loop

Procedure:

  • Subculturing:

    • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto an agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7] This is determined by counting the number of colonies on the agar plates. The plate with no or very few colonies compared to the initial inoculum count represents the MBC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_drug Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in 96-well Plate prep_drug->serial_dilution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Standardized Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation_mic Incubate (18-24h, 37°C) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from MIC wells with no growth read_mic->subculture incubation_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC of this compound.

signaling_pathway This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane Enters Cell dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits cell_membrane->dna_gyrase cell_membrane->topoisomerase_iv dna_supercoiling Negative DNA Supercoiling dna_gyrase->dna_supercoiling dna_replication DNA Replication Inhibited dna_gyrase->dna_replication chromosome_segregation Chromosome Segregation topoisomerase_iv->chromosome_segregation cell_division Cell Division Blocked topoisomerase_iv->cell_division cell_death Bacterial Cell Death dna_replication->cell_death cell_division->cell_death

Caption: Proposed mechanism of action pathway for this compound.

References

Technical Support Center: Chinfloxacin Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Chinfloxacin in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fluoroquinolone antibiotic with the chemical formula C21H22F3N3O4.[1] It is being investigated for its potential in treating bacterial infections.[2][3] Like many fluoroquinolones, this compound may exhibit poor aqueous solubility, which can pose a significant challenge for in vitro and in vivo experiments, potentially leading to inaccurate results and variable bioavailability. Addressing solubility is a critical first step in preclinical research.

Q2: I'm observing precipitation of this compound in my cell culture media. What are the likely causes?

Precipitation of this compound in experimental media can be attributed to several factors:

  • Low Aqueous Solubility: The intrinsic properties of the this compound molecule may lead to low solubility in aqueous-based media.

  • pH of the Medium: The solubility of fluoroquinolones is often pH-dependent. The pH of your experimental medium might be in a range where this compound is least soluble.

  • High Concentration: The concentration of this compound you are using may have exceeded its solubility limit in the specific medium.

  • Interactions with Media Components: Components in the media, such as salts or proteins, could potentially interact with this compound and reduce its solubility.[4]

  • Temperature: Changes in temperature during storage or incubation can affect the solubility of the compound.

Q3: What are the initial steps to troubleshoot this compound solubility issues?

  • Visual Inspection: Carefully observe your stock solutions and experimental media for any signs of precipitation (e.g., cloudiness, crystals).

  • Solubility Test: Perform a simple solubility test in your chosen solvent and experimental buffer to determine the approximate solubility limit.

  • pH Measurement: Measure the pH of your final experimental medium containing this compound.

  • Literature Review: Although specific data for this compound is limited, reviewing solubility data for other fluoroquinolones like ciprofloxacin can provide valuable insights.[5][6][7]

Troubleshooting Guides

Guide 1: Enhancing this compound Solubility

If you are facing challenges with this compound solubility, consider the following strategies, starting with the simplest and most common methods.

1. pH Adjustment:

The solubility of many fluoroquinolones is highly dependent on pH. Experiment with adjusting the pH of your solvent or buffer to find the optimal range for this compound solubility.

2. Co-solvents:

The use of co-solvents can significantly enhance the solubility of poorly soluble compounds.[8] Common co-solvents used in experimental settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG)

  • Propylene glycol

3. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

4. Solid Dispersions:

For more advanced formulation development, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[9][10]

Data Presentation: Solubility of Fluoroquinolones in Common Solvents

The following table summarizes the solubility of Ciprofloxacin, a structurally related fluoroquinolone, in various solvents. This data can serve as a reference point for selecting appropriate solvents for this compound, though empirical testing is essential.

SolventSolubility of Ciprofloxacin (Mole Fraction, x2 at 298.15 K)Reference
Water4.11 x 10⁻⁶[5]
EthanolVaries with temperature[5][6]
MethanolVaries with temperature[5]
DMSOVaries with temperature[5]
PEG 2001.55 x 10⁻³[5]
N-methyl-2-pyrrolidone (NMP)Varies with temperature[5]

Note: This data is for Ciprofloxacin and should be used as a general guide. The actual solubility of this compound may vary.

Guide 2: Preparing this compound Stock Solutions

A well-prepared, high-concentration stock solution is crucial for accurate and reproducible experiments.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 437.4 g/mol .[1]

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the this compound powder.

  • Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved. A brief warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential degradation.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocols & Workflows

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines a standard method for determining the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.[11][12]

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Experimental Workflow for Solubility and Efficacy Testing

G cluster_prep Preparation cluster_sol Solubility Assessment cluster_eff Efficacy Testing A Weigh this compound B Select Solvent (e.g., DMSO, Ethanol) A->B C Prepare Stock Solution B->C D Solubility Test in Experimental Media C->D Test Solubility E pH Adjustment / Co-solvent Optimization D->E F Determine Max Soluble Concentration E->F G Prepare Serial Dilutions F->G Use Soluble Concentrations H Perform MIC/MBC Assay G->H I Analyze Results H->I

Caption: Workflow for preparing and testing this compound.

Signaling Pathways

General Mechanism of Action for Fluoroquinolones

Fluoroquinolones, including this compound, typically exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[13] This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.

G cluster_bacterium Bacterial Cell DNA_gyrase DNA Gyrase DNA_replication DNA Replication & Repair DNA_gyrase->DNA_replication Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_replication Cell_death Bacterial Cell Death DNA_replication->Cell_death This compound This compound This compound->DNA_gyrase This compound->Topoisomerase_IV

Caption: Inhibition of bacterial DNA replication by this compound.

References

Technical Support Center: Managing and Mitigating Adverse Effects of Enrofloxacin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing enrofloxacin in animal models. The following information is intended to help manage and mitigate potential adverse effects observed during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Articular & Musculoskeletal System

Question: We are observing lameness and joint swelling in our juvenile canine models after oral administration of enrofloxacin. What is the likely cause and how can we manage it?

Answer: This is likely enrofloxacin-induced arthropathy, a well-documented adverse effect in young, growing animals, particularly dogs.[1][2] The damage primarily targets articular cartilage in weight-bearing joints.[1][2]

Troubleshooting Steps:

  • Immediate Discontinuation: Discontinue enrofloxacin administration immediately.

  • Veterinary Consultation: Consult with the attending veterinarian to manage clinical signs. Pain management may be necessary.

  • Dose & Duration Review: The occurrence of adverse effects is often dose- and frequency-dependent.[1] Review your experimental protocol to determine if the dosage can be lowered or the duration of treatment shortened in future studies.

  • Consider Mitigation Strategies: For future experiments, consider co-administration with magnesium supplements, which has been shown to reduce the chondrotoxic effects of fluoroquinolones in vitro.[3] Antioxidant therapy may also be a potential mitigation strategy to explore, as oxidative stress is implicated in the pathogenesis.[4][5]

Question: Our rat models are showing signs of tendonitis after enrofloxacin treatment. What is the underlying mechanism and are there any preventative measures?

Answer: Enrofloxacin can induce tendinopathy, which involves damage to the tendons.[1] The mechanism is thought to involve the inhibition of tenocyte proliferation, induction of apoptosis (programmed cell death), and DNA fragmentation.[6] Oxidative stress and the chelation of magnesium ions are also believed to play a role.[7][8]

Preventative & Management Strategies:

  • Magnesium Supplementation: Studies on the related fluoroquinolone, ciprofloxacin, have shown that a magnesium-deficient diet exacerbates tendon damage in dogs, suggesting that magnesium supplementation could be a preventative measure.[8]

  • Antioxidant Co-therapy: Co-administration of antioxidants like Vitamin E or selenium may help mitigate the oxidative stress component of tendinopathy.[3][4]

  • Dose Adjustment: As with arthropathy, tendinopathy is often dose-dependent. Using the lowest effective dose can help minimize this risk.

Nervous System

Question: We have observed seizures in a subset of our rodent models treated with high-dose enrofloxacin. Is this a known side effect and how should we respond?

Answer: Yes, neurotoxicity, including seizures, is a potential, though less common, adverse effect of enrofloxacin, particularly at higher doses.[9][10][11] Fluoroquinolones may lower the seizure threshold.[2]

Immediate Actions & Management:

  • Supportive Care: Provide immediate supportive care for the affected animal as directed by a veterinarian. This may include anticonvulsant medication.

  • Exclusion Criteria: For future studies, consider excluding animals with a known history of seizure disorders.[2]

  • Dose Evaluation: High doses of enrofloxacin are more likely to induce neurotoxicity.[10] Evaluate if a lower dose can be used while still achieving the desired therapeutic effect.

Ocular System (Cats)

Question: Our feline models are exhibiting dilated pupils and apparent vision loss after enrofloxacin administration. What is happening and is it reversible?

Answer: Enrofloxacin can cause retinal degeneration and blindness in cats, particularly at higher doses.[9][10] This is a serious and well-documented adverse effect in this species.[2] The damage can be permanent, although some cats may regain some vision after discontinuation of the drug.

Management Protocol:

  • Stop Treatment Immediately: Discontinue enrofloxacin treatment at the first sign of ocular changes.

  • Ophthalmic Examination: Have the animal examined by a veterinarian, preferably with experience in ophthalmology, to assess the extent of retinal damage.

  • Dose Adherence: For all feline studies, strictly adhere to the recommended dosage and avoid exceeding 5 mg/kg per day unless absolutely necessary and with careful monitoring.[12]

Gastrointestinal System

Question: Several of our animal models are experiencing vomiting and diarrhea after receiving oral enrofloxacin. How can we manage this?

Answer: Gastrointestinal upset, including vomiting, diarrhea, and loss of appetite, is one of the most common side effects of enrofloxacin.[9][10]

Mitigation Strategies:

  • Administration with Food: While enrofloxacin is best absorbed on an empty stomach, giving it with a small amount of food can help reduce gastrointestinal irritation.[9][13] Avoid dairy products or supplements containing calcium, iron, or aluminum as they can interfere with drug absorption.[13][14]

  • Probiotics: Consider administering probiotics to help maintain healthy gut flora, which can be disrupted by antibiotics.[13]

  • Hydration: Ensure animals have adequate access to water to prevent dehydration, especially if experiencing diarrhea.[2]

Quantitative Data on Adverse Effects

Table 1: Dosing and Associated Adverse Effects of Enrofloxacin in Various Animal Models

Animal ModelDoseRoute of AdministrationObserved Adverse EffectsReference
Juvenile Dogs 20 mg/kg/dayOralArthropathy (fluid-filled vesicles on articular surfaces)[15]
Juvenile Dogs 30 mg/kg/dayOralReduced collagen type I, elastin, fibronectin, and β1 integrin in Achilles tendons[8]
Cats >5 mg/kg/dayOral/ParenteralRetinal degeneration, blindness[10]
Cats 20-50 mg/kg/dayOralRetinal degeneration, funduscopic changes[1]
Rats 150-577 mg/kg/dayOral (90 days)Degenerative changes in auricular cartilage[16]
Rats 800-1200 mg/kg/dayIntragastric (7 days)Severe cartilage lesions, decreased cartilage thickness[3]
Lambs (2 months old) 5 mg/kg/daySubcutaneous (15 days)Decreased chondrocyte numbers, increased empty lacunae[17]
Lambs (2 months old) 35 mg/kg/daySubcutaneous (15 days)Macroscopic cartilage erosion, decreased proteoglycans and collagen II[17][18]
Broiler Chickens 50-600 mg/kg/dayOral (5 days)Dose-dependent increase in histopathological lesion scores in articular cartilage[14]

Table 2: LD50 Values for Enrofloxacin in Different Animal Models

Animal ModelRoute of AdministrationApproximate LD50 (mg/kg bw)Reference
Mouse Oral>5000[16]
Mouse Intravenous~220[16]
Rat Oral>5000[16]
Rabbit Oral500-800[16]

Experimental Protocols

Protocol 1: Induction of Arthropathy in Juvenile Dogs

Objective: To induce and evaluate enrofloxacin-induced arthropathy in a juvenile canine model.

Methodology:

  • Animal Model: Use 3-month-old male beagle dogs.[15]

  • Drug Administration: Administer ofloxacin (a related fluoroquinolone) orally at a dose of 20 mg/kg once or twice daily.[15] (Note: Enrofloxacin can be substituted, with dose adjustments based on preliminary studies).

  • Duration: Treatment for as little as 24-48 hours can induce macroscopic lesions.[15] A 7-day administration period is also reported.

  • Evaluation:

    • Macroscopic Examination: At necropsy, visually inspect the articular surfaces of the humeral and femoral heads for fluid-filled vesicles.[15]

    • Histopathological Analysis: Collect cartilage samples and fix in 10% neutral buffered formalin. Process for paraffin embedding, section, and stain with Safranin-O to assess proteoglycan depletion.[15] Examine for fissures or cavity formations in the middle zone of the articular cartilage.[15]

    • Ultrastructural Analysis: For more detailed cellular changes, perform transmission electron microscopy to observe for dilatation of the cisternae in the rough endoplasmic reticulum of chondrocytes.[15]

Protocol 2: Assessment of Retinal Toxicity in Feline Models

Objective: To evaluate the dose-dependent retinal toxicity of enrofloxacin in cats.

Methodology:

  • Animal Model: Use normal, healthy adult cats.[1]

  • Grouping and Dosing:

    • Group 1: Control (vehicle only).

    • Group 2: 5 mg/kg enrofloxacin (standard dose).

    • Group 3: 20 mg/kg enrofloxacin.

    • Group 4: 50 mg/kg enrofloxacin. Administer orally once daily for 21 days.[1]

  • Monitoring:

    • Funduscopic Examinations: Perform daily to observe for granular appearance, graying of the area centralis, vascular attenuation, and tapetal hyperreflectivity.[1]

    • Electroretinography (ERG): Conduct before and every 2-3 days during the study to measure retinal function, specifically the b-wave amplitude.[1]

  • Histopathology:

    • At the end of the study, euthanize the animals and enucleate the eyes.

    • Fix globes by perfusion with Karnovsky's fixative.

    • Process one eye for paraffin embedding and light microscopy to assess the general retinal structure.

    • Process the other eye for resin embedding for high-resolution light and electron microscopy to examine for atrophy of photoreceptors and the outer plexiform layer.[1]

Signaling Pathways and Experimental Workflows

Enrofloxacin_Chondrotoxicity_Pathway Enrofloxacin Enrofloxacin Mg_Chelation Chelation of Magnesium (Mg2+) Enrofloxacin->Mg_Chelation ROS_Production Increased Reactive Oxygen Species (ROS) Enrofloxacin->ROS_Production DNA_Gyrase_Inhibition Inhibition of DNA Gyrase Enrofloxacin->DNA_Gyrase_Inhibition Integrin_Dysfunction Integrin Dysfunction Mg_Chelation->Integrin_Dysfunction Cell_Adhesion_Reduced Reduced Cell Adhesion Integrin_Dysfunction->Cell_Adhesion_Reduced Proteoglycan_Synthesis_Reduced Reduced Proteoglycan Synthesis Integrin_Dysfunction->Proteoglycan_Synthesis_Reduced Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis_Induction Induction of Apoptosis (Caspase-3 Activation) Mitochondrial_Dysfunction->Apoptosis_Induction DNA_Damage DNA Damage DNA_Gyrase_Inhibition->DNA_Damage Cartilage_Degradation Cartilage Degradation (Arthropathy) Cell_Adhesion_Reduced->Cartilage_Degradation Proteoglycan_Synthesis_Reduced->Cartilage_Degradation Apoptosis_Induction->Cartilage_Degradation DNA_Damage->Apoptosis_Induction

Caption: Proposed signaling pathways of enrofloxacin-induced chondrotoxicity.

Mitigation_Strategies_Workflow Start Enrofloxacin Administration in Animal Model Observe_AE Observe for Adverse Effects (e.g., Lameness, Vomiting, Seizures) Start->Observe_AE No_AE No Adverse Effects: Continue Monitoring Observe_AE->No_AE No AE_Present Adverse Effects Present Observe_AE->AE_Present Yes Stop_Drug Discontinue Enrofloxacin AE_Present->Stop_Drug Supportive_Care Provide Supportive Care (Veterinary Consultation) Stop_Drug->Supportive_Care Future_Studies Plan for Future Studies Supportive_Care->Future_Studies Dose_Reduction Consider Dose Reduction Future_Studies->Dose_Reduction Mitigation_Therapy Implement Mitigation Therapy (e.g., Antioxidants, Mg2+) Future_Studies->Mitigation_Therapy

Caption: Experimental workflow for managing enrofloxacin adverse effects.

References

Navigating the Stability of Chinfloxacin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals working with Chinfloxacin, ensuring its stability throughout storage and experimentation is paramount to obtaining reliable and reproducible results. This guide provides a comprehensive overview of potential degradation issues and offers practical solutions in a user-friendly question-and-answer format. By understanding the factors that influence this compound's stability, you can safeguard the integrity of your experiments and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: Like other fluoroquinolones, this compound is susceptible to degradation from several environmental factors. The primary culprits are:

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products.[1][2][3][4] This process is known as photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[5][6]

  • Humidity: Moisture can facilitate hydrolytic degradation of the molecule.[2][5][6]

  • pH: The stability of this compound in solution is pH-dependent. Both acidic and alkaline conditions can promote degradation.[1][7]

Q2: How should I store my stock solutions of this compound to prevent degradation?

A2: Proper storage of this compound stock solutions is crucial for maintaining their potency and purity. Here are the recommended storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes chemical degradation.[5][8]
Light Protect from light (use amber vials or wrap in aluminum foil)Prevents photodegradation.[2][6][8]
Container Tightly sealed, inert containers (e.g., glass)Prevents contamination and solvent evaporation.

For long-term storage, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can also contribute to degradation.

Q3: I've noticed a change in the color of my this compound solution. What does this indicate?

A3: A change in the color or clarity of a this compound solution is often an indicator of degradation.[8] You should immediately question the integrity of the solution and consider preparing a fresh batch. It is good practice to visually inspect your solutions before each use.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in my cell-based assays.

This could be due to the degradation of this compound in your experimental setup.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound for your experiments. Avoid using solutions that have been stored for extended periods, even under recommended conditions.

  • Protect from Light During Experiments: If your experimental setup involves prolonged exposure to light (e.g., in a brightly lit cell culture hood), take precautions to shield your this compound-containing media from light.

  • pH of Media: Ensure the pH of your cell culture media is within the optimal range for this compound stability. While most standard media are buffered, significant pH shifts during cell growth could potentially impact the drug's integrity.

  • Control Experiments: Include a positive control with a freshly prepared this compound solution in every experiment to benchmark your results.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess this compound Stability

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and validate the stability-indicating nature of an analytical method. This is a common practice in pharmaceutical development.[7][9]

Materials:

  • This compound powder

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Fluorescence)[7][10][11]

  • Photostability chamber[12]

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Take 1 mL of the stock solution and add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 30 minutes.[7]

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • Take 1 mL of the stock solution and add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60°C for 30 minutes.[7]

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Take 1 mL of the stock solution and add 1 mL of 3% H2O2.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).

    • Dissolve the heat-treated powder to prepare a solution for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Data Presentation: Example of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C, 30 min)~15%2
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 30 min)~25%3
Oxidative (3% H2O2, 24h)~10%1
Thermal (Solid, 105°C, 24h)~5%1
Photolytic (ICH Q1B)~30%4

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Visualizing Degradation and Experimental Workflows

To better understand the processes involved in this compound degradation and stability testing, the following diagrams illustrate key concepts.

This compound Degradation Pathways This compound This compound Photodegradation Photodegradation Products This compound->Photodegradation Photolysis Thermal_Degradation Thermal Degradation Products This compound->Thermal_Degradation Thermolysis Hydrolysis Hydrolytic Degradation Products This compound->Hydrolysis Hydrolysis pH_Degradation pH-Induced Degradation Products This compound->pH_Degradation Hydrolysis Light Light (UV) Light->Photodegradation Heat Heat Heat->Thermal_Degradation Moisture Moisture (Humidity) Moisture->Hydrolysis pH Extreme pH (Acid/Alkali) pH->pH_Degradation

Caption: Major degradation pathways of this compound.

Forced Degradation Study Workflow start Start: this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis (Peak Area, New Peaks) hplc->data end End: Identify Degradation Profile data->end

Caption: Workflow for a forced degradation study.

By adhering to these guidelines and troubleshooting steps, researchers can significantly improve the reliability of their experimental data when working with this compound. For further assistance, please consult the relevant product documentation or contact your supplier's technical support.

References

Technical Support Center: Overcoming Bacterial Resistance to Chinfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chinfloxacin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming bacterial resistance to this compound in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture has developed resistance to this compound. What are the common mechanisms of resistance?

A1: Bacterial resistance to fluoroquinolones like this compound typically arises from three primary mechanisms:

  • Target Site Mutations: Alterations in the genes encoding the drug's primary targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), prevent this compound from binding effectively.[1][2][3][4] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes are most common.[2][5]

  • Overexpression of Efflux Pumps: Bacteria can actively pump this compound out of the cell, preventing it from reaching its target.[6][7][8][9] This is often mediated by Resistance-Nodulation-Division (RND) family efflux pumps.[9]

  • Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on plasmids, which can be transferred between different bacteria. These genes can produce proteins that protect the bacterial cell from the antibiotic's effects.[1]

Q2: How can I confirm the mechanism of this compound resistance in my bacterial strain?

A2: To identify the resistance mechanism, a combination of phenotypic and genotypic tests is recommended:

  • Phenotypic Assays:

    • Efflux Pump Inhibition Assay: Perform a Minimum Inhibitory Concentration (MIC) test with and without an efflux pump inhibitor (EPI) like reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP).[6][9][10] A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.[6][8]

  • Genotypic Assays:

    • PCR and DNA Sequencing: Amplify and sequence the QRDRs of the gyrA, gyrB, parC, and parE genes to identify mutations.[11][12][13]

    • Quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of known efflux pump genes to determine if they are overexpressed.[6]

    • Plasmid Analysis: Isolate plasmids and screen for known plasmid-mediated quinolone resistance (PMQR) genes such as qnr genes.[14]

Q3: My experiments to overcome this compound resistance are not working. What are some common troubleshooting steps?

A3: Here are some troubleshooting suggestions:

  • Verify MIC of Resistant Strain: Re-determine the MIC of your this compound-resistant strain to ensure you are using the correct antibiotic concentrations in your experiments.

  • Check Combination Therapy Ratios: If using combination therapy, ensure you have tested a range of concentration ratios in a checkerboard assay to find the most synergistic interaction.

  • Efflux Pump Inhibitor (EPI) Potency: If using an EPI, verify its activity and stability under your experimental conditions. The concentration of the EPI itself should not inhibit bacterial growth.[6]

  • Consider Multiple Resistance Mechanisms: Your strain may have multiple resistance mechanisms. A combination of strategies might be necessary, such as an EPI combined with another antibiotic that is not affected by efflux.

  • Culture Conditions: Ensure your culture conditions (media, temperature, aeration) are optimal and consistent across experiments.

Troubleshooting Guides

Guide 1: Inconsistent MIC Results
Problem Possible Cause Solution
High variability in MIC values between replicates.Inconsistent inoculum density.Standardize your inoculum to a 0.5 McFarland standard.[15][16]
Improper serial dilutions of this compound.Prepare fresh serial dilutions for each experiment and ensure thorough mixing.
Contamination of bacterial culture.Streak your culture on an agar plate to check for purity before starting the MIC assay.
Guide 2: Failure to Overcome Resistance with Combination Therapy
Problem Possible Cause Solution
No synergistic effect observed in checkerboard assay.The combination of drugs is not synergistic against your strain.Test different classes of antibiotics in combination with this compound. Beta-lactams and aminoglycosides are potential candidates.
The concentrations tested are not in the synergistic range.Expand the range of concentrations for both drugs in your checkerboard assay.
Antagonistic effect observed.The two drugs interfere with each other's mechanism of action.Discontinue the use of this combination and explore other potential synergistic partners.

Quantitative Data Summary

Table 1: Impact of Resistance Mechanisms on Ciprofloxacin MIC in E. coli

Resistance Determinant Median Fold Change in MIC (Range)
Single gyrA mutation16 (4 - 64)
Double gyrA mutation128 (16 - 512)
gyrA and parC mutations512 (32 - 4096)
Efflux pump overexpression (in addition to target mutations)Further increases MIC by 2- to 8-fold
Plasmid-mediated resistance (in addition to target mutations)Further increases MIC by 4- to 64-fold

Data compiled from a systematic review on E. coli resistance mechanisms.[2][17]

Table 2: Example of Synergistic Activity of Ciprofloxacin with an Antimicrobial Peptide (RW4) against Resistant Gram-Negative Bacteria

Bacterial Strain Ciprofloxacin MIC Alone (µg/mL) Ciprofloxacin MIC with RW4 (µg/mL) Fold Reduction in MIC Fractional Inhibitory Concentration Index (FICI)
E. coli (Resistant)> 324.00>8≤0.5
K. pneumoniae (Resistant)32.003.00>10≤0.5
P. aeruginosa (Resistant)16.002.008≤0.5
A. baumannii (Resistant)> 328.00>4≤0.5

Data from a study on synergistic therapy against multidrug-resistant bacteria. An FICI of ≤0.5 indicates synergy.[18]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][19]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Chinflaxacin stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in a well that shows no visible turbidity.[16][19] Results can be confirmed by reading the absorbance at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[20][21][22]

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the second antimicrobial agent along the columns.

  • Inoculation: Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism[23][24]

Visualizations

ResistanceMechanisms cluster_cell Bacterial Cell cluster_targets Cellular Targets Chinflaxacin_out Chinflaxacin (Extracellular) Chinflaxacin_in Chinflaxacin (Intracellular) Chinflaxacin_out->Chinflaxacin_in Entry DNA_Gyrase DNA Gyrase (gyrA/gyrB) Chinflaxacin_in->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (parC/parE) Chinflaxacin_in->Topoisomerase_IV Inhibition Efflux_Pump Efflux Pump Chinflaxacin_in->Efflux_Pump Substrate DNA_Gyrase->DNA_Gyrase Mutation (Resistance) Topoisomerase_IV->Topoisomerase_IV Mutation (Resistance) Efflux_Pump->Chinflaxacin_out Expulsion Plasmid Plasmid (PMQR genes) Plasmid->DNA_Gyrase Protection

Caption: Mechanisms of bacterial resistance to this compound.

OvercomingResistanceWorkflow cluster_strategies Intervention Strategies Start Resistant Bacterial Strain Identified Characterize Characterize Resistance Mechanism(s) (MIC, PCR, Sequencing) Start->Characterize Decision Mechanism Identified? Characterize->Decision Efflux Efflux Pump Overexpression Decision->Efflux Yes Target Target Site Mutation Decision->Target Yes Both Multiple Mechanisms Decision->Both Yes Strategy_Efflux Apply Efflux Pump Inhibitor (EPI) + this compound Efflux->Strategy_Efflux Strategy_Target Combination Therapy (e.g., with β-lactam) Target->Strategy_Target Strategy_Both Combine EPI and/or Alternative Antibiotics Both->Strategy_Both Evaluate Evaluate Efficacy (Checkerboard Assay, Time-Kill Curve) Strategy_Efflux->Evaluate Strategy_Target->Evaluate Strategy_Both->Evaluate Success Resistance Overcome Evaluate->Success Synergy Observed Failure Re-evaluate and Try Alternative Strategies Evaluate->Failure No Synergy/Antagonism

Caption: Experimental workflow for overcoming this compound resistance.

SynergyLogic cluster_combo Combination Therapy cluster_effects Cellular Effects Chinflaxacin Chinflaxacin TargetInhibition Effective Inhibition of DNA Gyrase/Topoisomerase IV Chinflaxacin->TargetInhibition Inhibits Target SynergisticAgent Synergistic Agent (e.g., Efflux Pump Inhibitor) IncreasedIntracellularConc Increased Intracellular Chinflaxacin Concentration SynergisticAgent->IncreasedIntracellularConc Blocks Efflux IncreasedIntracellularConc->TargetInhibition Enhances BacterialCellDeath Bacterial Cell Death TargetInhibition->BacterialCellDeath Leads to

Caption: Logical relationship of synergistic action to overcome resistance.

References

Fine-tuning Chinfloxacin dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chinfloxacin. The information is designed to help fine-tune dosages to minimize off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel fluoroquinolone antibiotic.[1][2] Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] By targeting these enzymes, this compound disrupts DNA replication, leading to bacterial cell death.[4][5]

Q2: What are the known on-target activities of this compound?

A2: In vitro studies have shown that this compound has potent bactericidal activity against a broad spectrum of clinical isolates, including Gram-positive and Gram-negative bacteria.[1] Its efficacy is comparable to, and in some cases slightly better than, moxifloxacin, particularly against strains like Streptococcus pneumoniae and Haemophilus influenzae.[2]

Q3: What are the potential off-target effects associated with this compound?

A3: As a member of the fluoroquinolone class, this compound may be associated with off-target effects common to this group of antibiotics. While clinical studies on this compound have reported mild adverse events such as dizziness, nausea, and photosensitive dermatitis[2][6], researchers should be aware of the broader class-effects. These can include tendinopathy, peripheral neuropathy, and central nervous system (CNS) effects.[5][7][8][9] Preclinical studies suggest that the cardiotoxicity and hepatotoxicity of this compound are similar to or lower than those of moxifloxacin.[2]

Q4: How can I proactively monitor for potential off-target effects in my experiments?

A4: When working with this compound, it is advisable to incorporate assays that can detect early signs of common fluoroquinolone-associated toxicities. For in vitro studies, this could include cytotoxicity assays using relevant cell lines (e.g., human tenocytes, neuronal cells, or hepatocytes). For in vivo studies, monitoring for behavioral changes, inflammation markers, and relevant tissue pathology is recommended.

Troubleshooting Guides

Issue 1: I am observing unexpected cytotoxicity in my cell-based assays at concentrations close to the effective antimicrobial dose.

  • Possible Cause: The observed cytotoxicity could be an off-target effect of this compound on mammalian cells. Fluoroquinolones have been reported to induce mitochondrial dysfunction in some cell types.

  • Troubleshooting Steps:

    • Determine the Therapeutic Index: Calculate the therapeutic index (TI) of this compound for your specific cell line by comparing the 50% cytotoxic concentration (CC50) with the 50% effective concentration (EC50) for its antimicrobial activity. A low TI indicates a narrow window between efficacy and toxicity.

    • Mitochondrial Toxicity Assay: Perform an assay to assess mitochondrial health, such as a JC-1 or TMRM assay to measure mitochondrial membrane potential.

    • Dose Reduction and Combination Therapy: Investigate if lowering the concentration of this compound and combining it with another antimicrobial agent (with a different mechanism of action) can maintain efficacy while reducing cytotoxicity.

Issue 2: My animal models are showing signs of distress or unexpected behavioral changes.

  • Possible Cause: These could be signs of central nervous system (CNS) off-target effects, which are a known, though rare, side effect of fluoroquinolones.[10]

  • Troubleshooting Steps:

    • Systematic Observation: Implement a standardized method for observing and scoring behavioral changes in your animal models.

    • Dose De-escalation: Reduce the dosage of this compound to determine if the adverse effects are dose-dependent.

    • Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and central nervous system of your animal models to assess for drug accumulation.

Quantitative Data Summary

Table 1: Comparative In Vitro Activity of this compound and Moxifloxacin

OrganismThis compound MIC90 (mg/L)Moxifloxacin MIC90 (mg/L)
Streptococcus pneumoniae0.250.25
Haemophilus influenzae0.030.03
Methicillin-resistant Staphylococcus aureus (MRSA)48
Escherichia coli0.250.12

Data derived from preclinical studies.[2]

Table 2: Illustrative Dose-Response Data for Off-Target Cytotoxicity

Cell LineThis compound CC50 (µM)Moxifloxacin CC50 (µM)
Human Tenocytes150120
Human Hepatocytes (HepG2)250200
Human Neuronal Cells (SH-SY5Y)180160

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Seed a 96-well plate with the mammalian cell line of interest at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

chinfloxacin_mechanism cluster_bacteria Bacterial Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase inhibits topo_iv Topoisomerase IV This compound->topo_iv inhibits dna_replication DNA Replication dna_gyrase->dna_replication required for topo_iv->dna_replication required for cell_death Cell Death dna_replication->cell_death cessation leads to experimental_workflow start Start: Define this compound Concentration Range on_target On-Target Assay (e.g., MIC) start->on_target off_target Off-Target Assay (e.g., MTT on mammalian cells) start->off_target data_analysis Data Analysis: Determine EC50 and CC50 on_target->data_analysis off_target->data_analysis therapeutic_index Calculate Therapeutic Index (TI) TI = CC50 / EC50 data_analysis->therapeutic_index decision Is TI acceptable? therapeutic_index->decision optimize Optimize Dosage: Lower concentration or use combination therapy decision->optimize No proceed Proceed with Experimentation decision->proceed Yes optimize->start troubleshooting_guide start Unexpected Cytotoxicity Observed check_dose Is the effect dose-dependent? start->check_dose re_evaluate Re-evaluate MIC and re-calculate Therapeutic Index check_dose->re_evaluate Yes consider_alt Consider alternative experimental model or combination therapy check_dose->consider_alt No mito_tox Assess Mitochondrial Toxicity (e.g., JC-1 assay) re_evaluate->mito_tox mito_tox->consider_alt end Proceed with optimized protocol consider_alt->end

References

Technical Support Center: Improving the Bioavailability of Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Chinfloxacin" is not found in the current scientific literature. This guide will use Ciprofloxacin, a well-researched fluoroquinolone antibiotic, as a representative molecule. The principles and techniques discussed here are broadly applicable to fluoroquinolone antibiotics and can serve as a strong starting point for research on novel compounds like this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at improving the bioavailability of Ciprofloxacin and other fluoroquinolone antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of Ciprofloxacin and why does it need improvement?

A1: The absolute oral bioavailability of Ciprofloxacin in humans is approximately 69-70%.[1][2] While this is relatively high, its absorption can be incomplete and variable due to factors like low aqueous solubility and limited permeability, classifying it as a BCS Class IV drug (low solubility/low permeability).[3][4] Improving its bioavailability can lead to more consistent therapeutic outcomes, potentially lower required doses, and reduced side effects.

Q2: What are the primary mechanisms that limit the oral bioavailability of Ciprofloxacin?

A2: The primary limiting factors for Ciprofloxacin's oral bioavailability are:

  • Low Aqueous Solubility: Ciprofloxacin is practically insoluble in water, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[4][5][6]

  • Poor Permeability: As a BCS Class IV drug, it has inherently low permeability across the intestinal epithelium.[3][4]

  • Efflux Pumps: Ciprofloxacin is a substrate for bacterial efflux pumps, which can also be present in human intestinal cells and actively transport the drug back into the intestinal lumen, reducing net absorption.[7][8][9]

  • Interactions: Co-administration with certain foods, particularly dairy products, or medications containing multivalent cations (e.g., antacids) can lead to chelation and reduced absorption.[10] Enteral feeding has also been shown to decrease its bioavailability.[10]

Q3: What are the most common formulation strategies to enhance the bioavailability of Ciprofloxacin?

A3: Several advanced formulation strategies have been successfully employed to improve Ciprofloxacin's bioavailability:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5][11][12] This enhances the solubility and absorption of lipophilic drugs.[13]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that encapsulate the drug, protecting it from degradation and enhancing its uptake across the intestinal barrier.[14][15][16][17][18]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) and chitosan can be used to create nanoparticles that provide sustained drug release and improved penetration.[19][20][21]

  • Microemulsions: These are clear, stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant, that can increase drug solubility and membrane permeability.[6][22]

Troubleshooting Guides

Issue 1: Low in vivo bioavailability despite promising in vitro dissolution of the formulation.
Possible Cause Troubleshooting Step
Efflux Pump Activity: The formulated drug is being actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.1. Co-administer the formulation with a known efflux pump inhibitor (e.g., reserpine, though primarily for in vitro studies) in your experimental animal model to confirm efflux involvement.[7][9] 2. Incorporate excipients with efflux pump inhibitory properties into your formulation.
Poor Permeability: The formulation enhances dissolution, but the drug's inherent low permeability across the intestinal mucosa remains a barrier.1. Include permeation enhancers in your formulation. These are compounds that reversibly disrupt the stratum corneum or intestinal epithelium to allow for better drug passage.[23][24][25] 2. Consider nanoformulations (e.g., SLNs, polymeric nanoparticles) which can be taken up by different mechanisms, such as endocytosis, bypassing traditional absorption pathways.[19][26]
In vivo Precipitation: The drug dissolves from the formulation in the stomach but precipitates in the higher pH environment of the intestine.1. Incorporate precipitation inhibitors into your formulation, such as certain polymers that can maintain a supersaturated state.[27] 2. Test the stability of your formulation in simulated intestinal fluid (SIF) in addition to simulated gastric fluid (SGF).
First-Pass Metabolism: The drug is being metabolized in the liver before reaching systemic circulation.While Ciprofloxacin has a low first-pass effect, for other compounds, this can be significant.[28] Strategies include using formulations that promote lymphatic absorption, such as lipid-based systems (e.g., SEDDS, NLCs), which can partially bypass the liver.[11]
Issue 2: High variability in bioavailability results between experimental subjects (e.g., rats).
Possible Cause Troubleshooting Step
Inconsistent Dosing: Inaccurate oral gavage technique leading to variable administered doses.1. Ensure all personnel are thoroughly trained in oral gavage techniques. 2. Use colored dyes in practice runs to visualize the accuracy of administration.
Physiological Differences: Variations in gastric pH, intestinal transit time, and metabolic enzyme activity among animals.1. Increase the number of subjects per group to improve statistical power. 2. Ensure animals are properly fasted before dosing to standardize gastric conditions.[29] 3. Consider using a crossover study design where each animal serves as its own control.[30][31]
Formulation Instability: The formulation is not physically or chemically stable, leading to inconsistent drug release.1. Conduct thorough stability studies of your formulation under relevant storage and experimental conditions (e.g., temperature, pH).[4] 2. Characterize the formulation immediately before administration to ensure consistency (e.g., particle size, drug content).

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Formulation Strategy Key Components Particle/Droplet Size In Vitro Release Profile Bioavailability Improvement (Relative to free drug) References
Self-Emulsifying Drug Delivery System (SEDDS) Oil, Surfactant (e.g., Tween 80), Co-surfactant (e.g., Propylene Glycol)202-320 nm88.2% release in 2 hours, 93.1% after 5 hoursSignificantly improved solubility and expected bioavailability[5][12]
Solid Lipid Nanoparticles (SLNs) Solid Lipid (e.g., Stearic Acid), Surfactant159-246 nmSustained release, ~80% in 15 hoursEnhanced biopharmaceutical properties and antibacterial activity[14][15][18]
Nanostructured Lipid Carriers (NLCs) Solid Lipid, Liquid Lipid (e.g., Oleic Acid), Surfactant~193 nmSustained releaseEntrapment efficiency of ~96.3%[16][32]
PLGA Nanoparticles (Chitosan-coated) PLGA, Chitosan, Ciprofloxacin-Sustained releaseEnhanced antibacterial effect and drug penetration[19][20]
Microemulsion Oil, Water, Surfactant, Co-surfactant-95.2% release in 90 minutes (vs. 46.6% for pure drug)Significantly enhanced solubility[6][22]

Experimental Protocols

Protocol 1: Preparation of Ciprofloxacin-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of Ciprofloxacin in various oils, surfactants, and co-surfactants.

    • Select the components with the highest solubilizing capacity for the drug.[4][5]

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various ratios of oil, surfactant, and co-surfactant (Smix).

    • Titrate each mixture with water and observe for phase transitions to identify the self-emulsifying region.[11][12]

  • Formulation Preparation:

    • Select ratios from the optimal self-emulsifying region identified in the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add Ciprofloxacin to the mixture and vortex until the drug is completely dissolved to form a clear, homogenous liquid.[33]

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.[5]

    • In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a suitable medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).[12]

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[12]

Protocol 2: In Vivo Bioavailability Study in Rats
  • Animal Handling:

    • Use healthy adult rats (e.g., Sprague-Dawley), housed in controlled conditions.

    • Fast the animals overnight (8-12 hours) before the experiment, with free access to water.[28][29]

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving Ciprofloxacin suspension, test group receiving the enhanced formulation).

    • Administer the respective formulations orally via gavage at a predetermined dose.

    • For absolute bioavailability studies, an additional group receiving an intravenous (IV) dose is required.[34]

  • Blood Sampling:

    • Collect blood samples (~0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[35]

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

    • Quantify the concentration of Ciprofloxacin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[28][36]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of Ciprofloxacin versus time for each animal.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using non-compartmental analysis.

    • Calculate the relative bioavailability: (AUC_test / AUC_control) * 100%.

Mandatory Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_Formulation Formulation Development cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation F1 Excipient Screening (Solubility Studies) F2 Phase Diagram Construction (for SEDDS) F1->F2 F3 Formulation Optimization (e.g., SLN, SEDDS) F2->F3 C1 Particle/Droplet Size (DLS) F3->C1 C2 In Vitro Release (Dissolution Test) F3->C2 C3 Stability Studies F3->C3 V1 Animal Dosing (Oral Gavage) C2->V1 V2 Blood Sampling V1->V2 V3 Plasma Analysis (HPLC) V2->V3 V4 Pharmacokinetic Calculation (AUC, Cmax) V3->V4 Result Compare Bioavailability (Test vs. Control) V4->Result

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.

Signaling_Pathway_of_Bioavailability_Barriers cluster_Lumen GI Lumen cluster_Epithelium Intestinal Epithelium cluster_Circulation Systemic Circulation Drug_Formulation Drug Formulation (e.g., SEDDS, SLN) Dissolution Dissolution Drug_Formulation->Dissolution Dissolved_Drug Dissolved Drug Dissolution->Dissolved_Drug Enterocyte Enterocyte Dissolved_Drug->Enterocyte Permeation Bloodstream Bloodstream (Absorption) Enterocyte->Bloodstream Efflux_Pump Efflux Pump (e.g., P-gp) Enterocyte->Efflux_Pump Efflux_Pump->Dissolved_Drug Efflux

Caption: Key barriers and pathways affecting oral drug bioavailability.

References

Technical Support Center: Optimizing Time-Kill Curve Assays for Chinfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing time-kill curve assays for Chinfloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a time-kill curve assay and why is it important for studying this compound?

A time-kill curve assay is a microbiology technique used to determine the rate and extent of bactericidal or bacteriostatic activity of an antimicrobial agent against a specific microorganism over time. For this compound, a novel fluoroquinolone, this assay is crucial for characterizing its pharmacodynamics, including whether its killing activity is concentration-dependent and the time required to achieve a significant reduction in bacterial viability.

Q2: What is the mechanism of action of this compound?

This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death.

Q3: What are the expected outcomes of a time-kill curve assay with this compound?

Based on studies of this compound and other fluoroquinolones, you can expect to see a concentration-dependent killing effect.[1] This means that as the concentration of this compound increases (typically in multiples of the Minimum Inhibitory Concentration, or MIC), the rate and extent of bacterial killing should also increase. A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.

Q4: What concentrations of this compound should I use in my time-kill assay?

It is recommended to use a range of this compound concentrations based on the MIC of the test organism. A typical experimental setup would include a no-drug control and concentrations at 0.5x, 1x, 2x, 4x, and 8x the MIC. This range allows for the observation of the drug's effect at sub-inhibitory, inhibitory, and supra-inhibitory concentrations.

Troubleshooting Guide

Q1: My time-kill curve for this compound shows a "paradoxical effect" where higher concentrations show less killing than lower concentrations. What could be the cause?

The paradoxical effect, or "Eagle effect," has been observed with some bactericidal antibiotics, including fluoroquinolones. This phenomenon, where a decreased bactericidal activity is seen at high antibiotic concentrations, is not fully understood but may be related to the inhibition of RNA and protein synthesis at high drug concentrations, which can antagonize the bactericidal action that is dependent on active cell division.

  • Recommendation: If you observe a paradoxical effect, it is important to test a wider range of concentrations, including concentrations well above the suspected paradoxical range, to fully characterize the dose-response relationship. Also, ensure accurate dilution and concentration calculations.

Q2: I am observing regrowth of bacteria at later time points (e.g., 24 hours) in the presence of this compound. What does this indicate?

Regrowth of bacteria at later time points can be due to several factors:

  • Drug Instability: Fluoroquinolones can be sensitive to light and pH changes, which might lead to degradation over a 24-hour period.

  • Emergence of Resistance: The initial bacterial population may contain a small subpopulation of resistant mutants. The antibiotic pressure can select for these resistant cells, which then multiply and cause a rebound in the bacterial count.

  • Persister Cells: A small fraction of the bacterial population may enter a dormant, non-dividing state (persister cells), making them transiently tolerant to the antibiotic. When the antibiotic concentration decreases, these cells can resume growth.

  • Recommendation: To investigate the cause of regrowth, you can perform susceptibility testing on the bacteria isolated from the regrowth phase. If the MIC of these isolates is higher than the original strain, it suggests the development of resistance. To minimize drug degradation, protect your experimental setup from light.

Q3: The results of my time-kill assay are not reproducible. What are the common sources of variability?

Several factors can contribute to variability in time-kill curve assays:

  • Inoculum Preparation: The initial bacterial density and the growth phase of the inoculum are critical. It is essential to use a standardized inoculum in the logarithmic phase of growth.

  • Media Composition: The composition of the culture medium, such as cation concentration, can influence the activity of fluoroquinolones. Using a consistent and appropriate medium, such as cation-adjusted Mueller-Hinton Broth, is recommended.

  • Sampling and Plating Technique: Inaccurate serial dilutions and inconsistent plating techniques can lead to significant errors in CFU counts.

  • Recommendation: Standardize your protocol for inoculum preparation. Ensure your culture medium is from a consistent source and prepared according to guidelines. Practice and validate your serial dilution and plating techniques. Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the test medium.

Experimental Protocols

Detailed Methodology for a Time-Kill Curve Assay with this compound
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Inoculate the colonies into a suitable broth medium (e.g., Tryptic Soy Broth or Cation-Adjusted Mueller-Hinton Broth).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).

    • Dilute the bacterial culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer, depending on its solubility characteristics).

    • Perform serial dilutions of the stock solution in the test broth to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).

    • Include a growth control tube containing only the bacterial inoculum and broth, and a sterility control tube with broth only.

  • Time-Kill Assay Procedure:

    • Add the standardized bacterial inoculum to each tube containing the different this compound concentrations and the growth control tube.

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline or phosphate-buffered saline.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

Quantitative Data Summary

The following table summarizes the bactericidal activity of this compound against various bacterial isolates as determined by time-kill curve analysis.

OrganismMIC (µg/mL)This compound ConcentrationTime to Achieve ≥3-log10 Reduction (hours)
Staphylococcus aureus ATCC 292130.062x MIC4
4x MIC2
Staphylococcus aureus 0516 (MRSA)22x MIC8
4x MIC4
Streptococcus pneumoniae ATCC 496190.1252x MIC6
4x MIC4
Escherichia coli ATCC 259220.032x MIC2
4x MIC1
Klebsiella pneumoniae ATCC 70060312x MIC4
4x MIC2

Data adapted from a study on the in vitro activity of this compound.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare Bacterial Inoculum (Logarithmic Phase) D Inoculate Test Cultures with Standardized Bacteria A->D B Prepare this compound Stock and Working Solutions E Add this compound at Various Concentrations (multiples of MIC) B->E C Determine MIC of this compound for the Test Organism C->E D->E F Incubate at 37°C with Shaking E->F G Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) F->G Sampling H Perform Serial Dilutions G->H I Plate Dilutions onto Agar H->I J Incubate Plates and Count Colonies (CFU) I->J K Calculate CFU/mL J->K L Plot log10 CFU/mL vs. Time K->L

Caption: Experimental workflow for a time-kill curve assay.

G cluster_troubleshooting Troubleshooting Guide cluster_issue1 Issue 1: Paradoxical Effect cluster_issue2 Issue 2: Bacterial Regrowth cluster_issue3 Issue 3: High Variability A Observation: Higher concentrations show less killing. B Potential Cause: Inhibition of essential processes needed for bactericidal action. A->B C Recommendation: Test a wider range of concentrations. B->C D Observation: Increase in CFU at later time points. E Potential Causes: - Drug Instability - Resistance Development - Persister Cells D->E F Recommendation: - Perform MIC on regrown colonies - Protect from light E->F G Observation: Lack of reproducibility. H Potential Causes: - Inconsistent Inoculum - Media Variation - Plating Errors G->H I Recommendation: - Standardize Inoculum Prep - Use Consistent Media - Validate Plating Technique H->I

Caption: Troubleshooting common issues in time-kill assays.

References

Validation & Comparative

A Head-to-Head Comparison of the In Vitro Activity of Chinfloxacin and Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the antibacterial efficacy of two closely related fluoroquinolones.

This guide provides a comprehensive in vitro comparison of Chinfloxacin, a novel fluoroquinolone, and moxifloxacin, an established broad-spectrum antibiotic. The data presented is compiled from studies evaluating their activity against a wide range of clinical bacterial isolates.

Executive Summary

This compound demonstrates a potent and broad-spectrum in vitro antibacterial activity that is highly comparable to that of moxifloxacin.[1][2] For many Gram-positive pathogens, this compound exhibits either equivalent or slightly superior activity, while its efficacy against Gram-negative bacteria is largely on par with moxifloxacin. Both agents function through the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

Comparative In Vitro Activity: A Quantitative Look

The in vitro potency of this compound and moxifloxacin was evaluated against a total of 1,739 clinical isolates, encompassing 23 different species, to determine their Minimum Inhibitory Concentrations (MIC). The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are summarized below.

Gram-Positive Bacteria

Against Gram-positive isolates, the MIC50 and MIC90 of this compound were generally the same or twofold lower than those of moxifloxacin.[1] A notable exception was observed with Streptococcus pyogenes, where this compound showed a similar MIC50 but a twofold higher MIC90 compared to moxifloxacin.[1]

Bacterial SpeciesNo. of IsolatesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)100This compound0.015-0.50.060.125
Moxifloxacin0.015-0.50.060.25
Staphylococcus aureus (MRSA)100This compound0.125->128432
Moxifloxacin0.25->128864
Staphylococcus epidermidis (MSSE)50This compound0.03-10.060.25
Moxifloxacin0.03-10.1250.5
Staphylococcus epidermidis (MRSE)50This compound0.125->128432
Moxifloxacin0.25->128864
Streptococcus pneumoniae (PSSP)50This compound0.015-0.50.1250.25
Moxifloxacin0.015-0.50.1250.25
Streptococcus pneumoniae (PISP)50This compound0.03-0.50.1250.125
Moxifloxacin0.03-0.50.1250.25
Streptococcus pneumoniae (PRSP)50This compound0.03-10.250.5
Moxifloxacin0.03-10.250.5
Streptococcus pyogenes50This compound0.06-80.1254
Moxifloxacin0.06-40.1252
Enterococcus faecalis50This compound0.06-814
Moxifloxacin0.125-814
Gram-Negative Bacteria

For Gram-negative isolates, the MIC50 and MIC90 values of this compound were observed to be the same or twofold higher than those of moxifloxacin.[1]

Bacterial SpeciesNo. of IsolatesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli200This compound0.015->1280.0632
Moxifloxacin0.015->1280.0616
Klebsiella pneumoniae150This compound0.03->1280.2532
Moxifloxacin0.03->1280.12516
Enterobacter cloacae100This compound0.03->1280.2516
Moxifloxacin0.03->1280.1258
Pseudomonas aeruginosa150This compound0.125->128864
Moxifloxacin0.125->128432
Acinetobacter baumannii100This compound0.06->128116
Moxifloxacin0.06->1280.58
Haemophilus influenzae100This compound0.008-0.250.0150.03
Moxifloxacin0.008-0.250.0150.03
Moraxella catarrhalis100This compound0.015-0.250.030.06
Moxifloxacin0.015-0.250.030.06

Mechanism of Action: A Shared Pathway

Both this compound and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, the drugs introduce double-strand breaks in the bacterial chromosome, leading to cell death.

G cluster_drug Fluoroquinolones cluster_target Bacterial Enzymes cluster_process Cellular Processes This compound This compound DNAGyrase DNA Gyrase This compound->DNAGyrase inhibit TopoIV Topoisomerase IV This compound->TopoIV inhibit Moxifloxacin Moxifloxacin Moxifloxacin->DNAGyrase inhibit Moxifloxacin->TopoIV inhibit Replication DNA Replication & Repair DNAGyrase->Replication essential for TopoIV->Replication essential for CellDeath Bacterial Cell Death Replication->CellDeath disruption leads to

Mechanism of action for this compound and moxifloxacin.

Experimental Protocols

The in vitro activity data presented in this guide was primarily generated using the following standardized methodologies, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the agar dilution method. This technique involves the following key steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and moxifloxacin are prepared and serially diluted to obtain a range of concentrations.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is supplemented with the various concentrations of the antimicrobial agents and poured into petri dishes.

  • Inoculum Preparation: Bacterial isolates are cultured to a specific turbidity, corresponding to a standardized cell density.

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates containing different drug concentrations.

  • Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a specified period.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterial isolate.

Time-Kill Curve Analysis

To assess the bactericidal activity of this compound, time-kill curve studies were performed. This method provides insights into the rate at which an antibiotic kills a bacterial population over time.

  • Bacterial Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium.

  • Addition of Antimicrobial Agent: this compound is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

  • Sampling over Time: Aliquots are withdrawn from the cultures at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The results are plotted as the logarithm of the number of viable cells (CFU/mL) versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

G cluster_mic MIC Determination (Agar Dilution) cluster_tkc Time-Kill Curve Assay A1 Prepare Serial Dilutions of Antibiotics A2 Incorporate into Molten Agar A1->A2 A3 Pour Plates A2->A3 A5 Inoculate Plates A3->A5 A4 Prepare Standardized Bacterial Inoculum A4->A5 A6 Incubate A5->A6 A7 Determine Lowest Concentration Inhibiting Growth (MIC) A6->A7 B2 Add Antibiotic at Multiples of MIC A7->B2 MIC value informs Time-Kill concentrations B1 Prepare Standardized Bacterial Culture B1->B2 B3 Incubate and Sample at Time Intervals B2->B3 B4 Perform Viable Cell Counts B3->B4 B5 Plot log(CFU/mL) vs. Time B4->B5

Experimental workflow for in vitro activity testing.

Conclusion

This compound demonstrates a promising in vitro antibacterial profile that is highly analogous to moxifloxacin. Its potent activity against a wide array of both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, suggests its potential as a valuable addition to the fluoroquinolone class of antibiotics. Further in vivo and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Comparative Efficacy of Chinfloxacin, Ciprofloxacin, and Levofloxacin Against Gram-Positive Isolates: A Review of In Vitro Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro efficacy of chinfloxacin, a newer fluoroquinolone, against the established fluoroquinolones, ciprofloxacin and levofloxacin, with a specific focus on their activity against Gram-positive bacterial isolates. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative In Vitro Activity

The in vitro potency of this compound, ciprofloxacin, and levofloxacin against various Gram-positive clinical isolates is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. Lower MIC values indicate greater antibacterial potency.

Gram-Positive IsolateAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus This compound0.062
Ciprofloxacin0.320.59
Levofloxacin--
Methicillin-resistant Staphylococcus aureus (MRSA) This compound0.125 - 4-
Ciprofloxacin--
Levofloxacin--
Ciprofloxacin-resistant MRSA (CR-MRSA) This compound0.125 - 4-
Ciprofloxacin--
Levofloxacin--
Staphylococcus epidermidis This compound0.1254
Ciprofloxacin--
Levofloxacin--
Methicillin-resistant Staphylococcus epidermidis (MRSE) This compound0.125 - 4-
Ciprofloxacin--
Levofloxacin--
Ciprofloxacin-resistant MRSE (CR-MRSE) This compound0.125 - 4-
Ciprofloxacin--
Levofloxacin--
Streptococcus pneumoniae This compound0.1250.25
Ciprofloxacin0.5 - 4-
Levofloxacin--
Penicillin-resistant Streptococcus pneumoniae (PRSP) This compound0.125 - 4-
Ciprofloxacin--
Levofloxacin--
Streptococcus pyogenes This compound0.1250.5
Ciprofloxacin0.5 - 2-
Levofloxacin--
Enterococcus faecalis This compound0.52
Ciprofloxacin0.25 - 11 - 8
Levofloxacin--

Data for ciprofloxacin and levofloxacin against some specific resistant strains were not available in the reviewed literature. This compound demonstrated high activity against ciprofloxacin-resistant MRSA and MRSE, suggesting its potential effectiveness against isolates that have developed resistance to older quinolones.[1]

Key Findings from the Data:

  • This compound generally exhibits potent in vitro activity against a broad spectrum of Gram-positive isolates.[1]

  • The MIC₅₀ and MIC₉₀ values for this compound against Gram-positive isolates were often the same or lower than those of moxifloxacin, a fluoroquinolone known for its good Gram-positive activity.[1][2][3]

  • This compound was found to be 4- to 16-fold more potent than ciprofloxacin and levofloxacin against antibiotic-resistant Gram-positive isolates, including MRSA, ciprofloxacin-resistant (CR)-MRSA, MRSE, CR-MRSE, and penicillin-resistant Streptococcus pneumoniae (PRSP).[1]

  • Ciprofloxacin and levofloxacin belong to the class of fluoroquinolones that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[4] While both are broad-spectrum antibiotics, levofloxacin is often noted for its enhanced activity against Gram-positive bacteria compared to ciprofloxacin.[4][5]

Experimental Protocols

The following methodologies are based on the procedures described in the cited literature for determining the in vitro efficacy of the compared fluoroquinolones.

Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution Method:

The in vitro activities of the antibiotics were determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][3]

  • Preparation of Antibiotic Solutions: Stock solutions of this compound, ciprofloxacin, and levofloxacin were prepared according to the manufacturers' instructions. A series of twofold dilutions of each antibiotic were then prepared in sterile distilled water or an appropriate solvent.

  • Preparation of Agar Plates: Mueller-Hinton agar was prepared and autoclaved. After cooling to 45-50°C, the appropriate volume of each antibiotic dilution was added to the molten agar to achieve the desired final concentrations. The agar was then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: Bacterial isolates were cultured on an appropriate agar medium for 18-24 hours. A few colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: The prepared bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator. A growth control plate (without antibiotic) was also inoculated.

  • Incubation: The inoculated plates were incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacterial isolate.

Bactericidal Activity Studies:

To determine if an antibiotic is bactericidal, Minimum Bactericidal Concentration (MBC) and time-kill curve studies were performed.[1][3]

  • Minimum Bactericidal Concentration (MBC): Following the MIC determination, an aliquot from the wells showing no visible growth was subcultured onto antibiotic-free agar plates. The plates were incubated for 18-24 hours. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

  • Time-Kill Curve Analysis: Bacterial suspensions were prepared and exposed to various concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, and 4x MIC). At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots were removed, serially diluted, and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL). The results are plotted as log₁₀ CFU/mL versus time.

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Prepare Mueller-Hinton Agar Plates with Serial Antibiotic Dilutions A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Agar Plates with Bacterial Suspension B->D C->D E Incubate Plates at 35-37°C for 16-20 hours D->E F Observe Plates for Bacterial Growth E->F G Determine the Lowest Concentration with No Visible Growth F->G H Record as Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Fluoroquinolone_Mechanism_of_Action cluster_drug Fluoroquinolones cluster_bacterium Bacterial Cell Drug This compound / Ciprofloxacin / Levofloxacin Enzymes DNA Gyrase & Topoisomerase IV Drug->Enzymes Inhibit Result Inhibition of Bacterial DNA Synthesis Process DNA Replication, Repair, and Transcription Enzymes->Process Essential for Death Bacterial Cell Death Result->Death

Caption: Mechanism of Action of Fluoroquinolone Antibiotics.

References

Chinfloxacin: A Comparative Analysis of its Antibacterial Spectrum Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial spectrum of Chinfloxacin, a novel fluoroquinolone, against clinically relevant resistant bacterial strains. Its performance is benchmarked against other widely used fluoroquinolones, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in further research.

Comparative Antibacterial Activity

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibits potent activity against many resistant strains, often comparable or superior to other fluoroquinolones.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize the in vitro activity of this compound and comparator fluoroquinolones against key resistant bacterial strains. The data is presented as the MIC90, which represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates.

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Resistant Gram-Positive Bacteria

Organism (No. of Isolates)AntibioticMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) This compound0.03–>12848
Moxifloxacin0.03–>12848
Ciprofloxacin0.12–>1283264
Levofloxacin0.06–641664
Ciprofloxacin-Resistant MRSA (CR-MRSA) This compound0.25–>12848
Moxifloxacin0.5–>128416
Ciprofloxacin4–>1283264
Levofloxacin4–641632
Penicillin-Resistant Streptococcus pneumoniae (PRSP) This compound0.015–20.250.25
Moxifloxacin0.015–10.1250.25
Ciprofloxacin0.25–824
Levofloxacin0.25–412
Vancomycin-Resistant Enterococcus faecalis (VRE) This compound---
Moxifloxacin---
Ciprofloxacin---
Levofloxacin---

Table 2: In Vitro Activity of this compound and Comparator Fluoroquinolones against Multidrug-Resistant Gram-Negative Bacteria

OrganismAntibioticMIC90 (μg/mL)
Multidrug-Resistant Pseudomonas aeruginosa This compound-
Moxifloxacin>32
Ciprofloxacin>32
Levofloxacin>32

Direct comparative MIC90 data for this compound against multidrug-resistant P. aeruginosa is limited in the reviewed literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Test: Agar Dilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Antimicrobial Stock Solutions:

  • Aseptically prepare a stock solution of each antimicrobial agent at a concentration of 1000 µg/mL in a suitable solvent.
  • Perform serial dilutions to obtain the desired range of concentrations.

2. Media Preparation:

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
  • Cool the agar to 48-50°C in a water bath.

3. Plate Preparation:

  • Add 1 mL of each antimicrobial dilution to 19 mL of the molten Mueller-Hinton agar to achieve the final desired concentrations.
  • Pour the agar into sterile Petri dishes and allow them to solidify at room temperature.
  • A growth control plate containing no antimicrobial agent should also be prepared.

4. Inoculum Preparation:

  • From a fresh 18-24 hour culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁴ CFU per spot.

5. Inoculation:

  • Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the prepared agar plates.

6. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

7. Interpretation:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Inoculum Preparation:

  • Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Test Setup:

  • In sterile tubes or a microtiter plate, add the antimicrobial agent at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
  • Include a growth control tube with no antimicrobial agent.
  • Inoculate all tubes with the prepared bacterial suspension.

3. Incubation and Sampling:

  • Incubate the tubes at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

4. Viable Cell Count:

  • Perform serial dilutions of the collected aliquots in sterile saline.
  • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
  • Count the number of colonies to determine the CFU/mL at each time point.

5. Interpretation:

  • Plot the log10 CFU/mL versus time for each antimicrobial concentration.
  • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
  • Bacteriostatic activity is characterized by a prevention of growth or a <3-log10 reduction in CFU/mL.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Agar Dilution) cluster_timekill Time-Kill Assay Strain Resistant Bacterial Strain Inoculum Standardized Inoculum (0.5 McFarland) Strain->Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Inoculation_TK Inoculate Broth Inoculum->Inoculation_TK Agar_Prep Prepare Agar with Serial Drug Dilutions Agar_Prep->Inoculation Incubation_MIC Incubate 16-20h Inoculation->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Broth_Prep Prepare Broth with Drug Concentrations (MIC, 2xMIC, 4xMIC) Broth_Prep->Inoculation_TK Incubation_Sampling Incubate & Sample (0, 2, 4, 8, 24h) Inoculation_TK->Incubation_Sampling Plating Serial Dilution & Plating Incubation_Sampling->Plating Count_Plot Colony Counting & Plotting Plating->Count_Plot Mechanism_of_Action cluster_drug This compound Action cluster_bacterial_cell Bacterial Cell cluster_replication DNA Replication & Repair cluster_outcome Cellular Outcome This compound This compound DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (in Gram-positive bacteria) This compound->Topo_IV inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Inhibition Inhibition of DNA Synthesis DNA_Gyrase->Inhibition Decatenation Chromosome Decatenation Topo_IV->Decatenation Topo_IV->Inhibition Replication DNA Replication Supercoiling->Replication Decatenation->Replication Cell_Death Bacterial Cell Death Inhibition->Cell_Death

A Head-to-Head Comparison of Chinfloxacin and Moxifloxacin's Efficacy Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the antibacterial effects of chinfloxacin and moxifloxacin against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia and other respiratory tract infections. The following sections detail their comparative in vitro and in vivo activities, mechanisms of action, and the experimental protocols used to generate the supporting data.

In Vitro Activity: Potency Against S. pneumoniae

The in vitro potency of fluoroquinolones against S. pneumoniae is a key indicator of their potential therapeutic efficacy. This is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A study evaluating the in vitro activity of this compound reported a Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms (MIC90) of 0.125 μg/mL against S. pneumoniae ATCC 49619. In comparison, various studies have established the MIC90 of moxifloxacin against S. pneumoniae to be in the range of 0.12 to 0.25 μg/mL, demonstrating its high in vitro activity[1][2][3]. One study specifically reported a MIC90 of 0.25 mg/L for moxifloxacin against a collection of 200 S. pneumoniae isolates[4]. Another large-scale U.S. study found the modal MIC and MIC90 for moxifloxacin to be 0.12 and 0.25 μg/ml, respectively[1].

Time-kill assays are another important in vitro measure, providing insights into the bactericidal or bacteriostatic nature of an antibiotic over time. For this compound, a time-kill curve analysis against S. pneumoniae ATCC 49619 (with an MIC of 0.125 μg/mL) has been documented. In the case of moxifloxacin, it has been shown to achieve a 99.9% kill of S. pneumoniae within approximately 2 hours[5]. Further studies have demonstrated that moxifloxacin exhibits concentration-dependent killing of pneumococci[6]. A dynamic in vitro model demonstrated that both moxifloxacin and clinafloxacin were the most active agents against S. pneumoniae when compared to ciprofloxacin, levofloxacin, grepafloxacin, and trovafloxacin[7][8].

Table 1: In Vitro Activity of this compound and Moxifloxacin against S. pneumoniae

AntibioticStrain(s)MIC90 (μg/mL)Time to 99.9% Kill (approx.)
This compoundS. pneumoniae ATCC 496190.125Not explicitly stated in comparative studies
MoxifloxacinVarious clinical isolates0.12 - 0.25[1][2][3][4]2 hours[5]

In Vivo Efficacy: Performance in Animal Models

Animal models of infection are crucial for evaluating the therapeutic potential of antibiotics in a living system. The efficacy of this compound and moxifloxacin against S. pneumoniae has been compared in a mouse systemic infection model.

In this model, the therapeutic efficacy of this compound was found to be generally similar to that of moxifloxacin against both penicillin-intermediate S. pneumoniae (PISP) and penicillin-resistant S. pneumoniae (PRSP). The 50% effective dose (ED50) is a measure of the dose required to achieve a therapeutic effect in 50% of the subjects.

Furthermore, in a mouse pulmonary infection model, this compound demonstrated potent activity against S. pneumoniae, showing higher efficacy than levofloxacin and ciprofloxacin. While a direct comparison with moxifloxacin was not made in this specific pulmonary model, the data suggests strong in vivo performance.

Table 2: In Vivo Efficacy of this compound and Moxifloxacin against S. pneumoniae in a Mouse Systemic Infection Model

AntibioticS. pneumoniae StrainED50 (mg/kg)
This compoundPISP6.20
PRSP3.51 - 5.03
MoxifloxacinPISPSimilar to this compound (P > 0.05)
PRSPSimilar to this compound (P > 0.05)

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and moxifloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[9][10][11]. These enzymes are critical for DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

In Streptococcus pneumoniae, topoisomerase IV is often the primary target for many fluoroquinolones[11][12]. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately, cell death.

G cluster_drug Fluoroquinolones cluster_target Bacterial Targets cluster_process Cellular Processes cluster_outcome Outcome This compound This compound DNA_Gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (parC, parE) This compound->Topoisomerase_IV Inhibition_Gyrase Inhibition_TopoIV Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase Moxifloxacin->Topoisomerase_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Chromosome_Segregation Daughter Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables DSB Double-Strand DNA Breaks DNA_Replication->DSB Disruption leads to Chromosome_Segregation->DSB Disruption leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Inhibition_Gyrase->DNA_Gyrase Inhibit Inhibition_TopoIV->Topoisomerase_IV Inhibit

Caption: Mechanism of action of this compound and Moxifloxacin.

Experimental Protocols

The following are summaries of the methodologies employed in the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound and moxifloxacin against S. pneumoniae are typically determined using the agar dilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: S. pneumoniae isolates are cultured on appropriate media, such as Mueller-Hinton agar supplemented with 5% sheep blood.

  • Inoculum Preparation: A standardized inoculum of the bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Antibiotic Plate Preparation: A series of agar plates containing twofold serial dilutions of the antibiotic (this compound or moxifloxacin) are prepared.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of each antibiotic-containing plate and a growth control plate (without antibiotic).

  • Incubation: The plates are incubated at 35-37°C in an atmosphere of 5% CO2 for 20-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

G Start Start Bacterial_Culture Culture S. pneumoniae Start->Bacterial_Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Plates Inoculum_Prep->Inoculation Plate_Prep Prepare Serial Dilutions of Antibiotic in Agar Plate_Prep->Inoculation Incubation Incubate at 37°C, 5% CO2 for 20-24h Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.

  • Inoculum Preparation: A logarithmic-phase culture of S. pneumoniae is diluted in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth with lysed horse blood) to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Antibiotic Addition: The antibiotic (this compound or moxifloxacin) is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mouse Systemic Infection Model

This in vivo model is used to evaluate the therapeutic efficacy of antibiotics against a systemic infection.

  • Infection: Mice are infected intraperitoneally with a lethal dose of a virulent strain of S. pneumoniae. The bacterial inoculum is typically suspended in a mucin-containing solution to enhance virulence.

  • Treatment: At a specified time post-infection (e.g., 1 hour), groups of infected mice are treated with various doses of the test antibiotics (this compound or moxifloxacin) administered via a relevant route (e.g., oral or subcutaneous). A control group receives a vehicle solution.

  • Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.

  • ED50 Calculation: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using statistical methods such as probit analysis.

G Start Start Infection Induce Systemic Infection in Mice with S. pneumoniae Start->Infection Grouping Divide Mice into Treatment & Control Groups Infection->Grouping Treatment Administer Antibiotic (this compound or Moxifloxacin) at Various Doses Grouping->Treatment Control Administer Vehicle to Control Group Grouping->Control Observation Observe for Survival over a Set Period (e.g., 7 days) Treatment->Observation Control->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a mouse systemic infection model.

Conclusion

Both this compound and moxifloxacin demonstrate potent activity against Streptococcus pneumoniae. In vitro, both exhibit low MIC values, indicating high intrinsic potency. In vivo studies in a mouse systemic infection model suggest that this compound has a therapeutic efficacy comparable to that of moxifloxacin against both penicillin-intermediate and penicillin-resistant strains of S. pneumoniae. Their shared mechanism of action, the inhibition of DNA gyrase and topoisomerase IV, underscores their effectiveness against this key respiratory pathogen. Further head-to-head comparative studies, particularly dynamic in vitro time-kill experiments under identical conditions, would be beneficial to more definitively delineate the comparative bactericidal kinetics of these two important fluoroquinolones.

References

Unveiling Cross-Resistance: A Comparative Analysis of Chinfloxacin and Other Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic resistance is paramount. This guide provides a comprehensive comparison of Chinfloxacin, a novel fluoroquinolone, with other established quinolone antibiotics, focusing on the critical issue of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance pathways, this document serves as a vital resource for navigating the complexities of quinolone efficacy in an era of increasing antimicrobial resistance.

Executive Summary

This compound demonstrates promising in vitro activity against a broad spectrum of clinical isolates, including strains resistant to older quinolones like ciprofloxacin. Data indicates that this compound's efficacy against certain ciprofloxacin-resistant Gram-positive strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), is comparable to or exceeds that of other later-generation quinolones such as moxifloxacin. While its activity against resistant Gram-negative bacteria is more variable, it represents a potentially valuable addition to the antimicrobial arsenal. This guide delves into the quantitative data underpinning these observations, outlines the experimental protocols for assessing cross-resistance, and illustrates the molecular mechanisms governing quinolone resistance.

Comparative In Vitro Activity: A Data-Driven Analysis

The emergence of bacterial resistance to widely used fluoroquinolones like ciprofloxacin necessitates the development of new agents that can overcome these resistance mechanisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound compared to ciprofloxacin, levofloxacin, and moxifloxacin against various clinical isolates, with a particular focus on ciprofloxacin-resistant strains. The data is presented as MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria
OrganismResistance ProfileAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)This compound0.032
Ciprofloxacin0.25>128
Levofloxacin0.5>128
Moxifloxacin0.060.125
Staphylococcus aureusCiprofloxacin-Resistant MRSAThis compound 4 8
Ciprofloxacin>128>128
Levofloxacin>128>128
Moxifloxacin 4 8
Streptococcus pneumoniaePenicillin-Susceptible (PSSP)This compound0.030.25
Ciprofloxacin12
Levofloxacin11
Moxifloxacin0.1250.25
Streptococcus pneumoniaePenicillin-Resistant (PRSP)This compound0.1250.5
Ciprofloxacin24
Levofloxacin22
Moxifloxacin0.1250.25
Gram-Negative Bacteria
OrganismResistance ProfileAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliCiprofloxacin-SusceptibleThis compound0.030.25
Ciprofloxacin≤0.0150.03
Levofloxacin0.030.06
Moxifloxacin0.030.125
Escherichia coliCiprofloxacin-ResistantThis compound832
Ciprofloxacin>32>32
Levofloxacin>16>16
Moxifloxacin416
Pseudomonas aeruginosaCiprofloxacin-SusceptibleThis compound0.54
Ciprofloxacin0.251
Levofloxacin0.52
Moxifloxacin28
Pseudomonas aeruginosaCiprofloxacin-ResistantThis compound16>128
Ciprofloxacin>32>32
Levofloxacin>16>16
Moxifloxacin32>128

Experimental Protocols: Determining Cross-Resistance

The data presented in this guide is primarily derived from in vitro susceptibility testing using the agar dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterial isolate.

Agar Dilution Method for MIC Determination

1. Preparation of Antimicrobial Stock Solutions:

  • Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a high-concentration stock solution.

  • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

2. Preparation of Agar Plates:

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Add a specific volume of each antimicrobial dilution to a corresponding volume of molten agar to achieve the final desired concentrations.

  • Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

3. Inoculum Preparation:

  • From a pure culture of the test bacterium, select several colonies and suspend them in a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.

4. Inoculation of Plates:

  • Using a multipoint inoculator, deliver a standardized volume (typically 1-2 µL) of the prepared bacterial inoculum onto the surface of each agar plate, including the growth control plate. Each spot will contain approximately 10⁴ CFU.

5. Incubation:

  • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

6. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism. This is determined by examining the plates for the presence or absence of bacterial colonies at each concentration.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis stock Antimicrobial Stock Solution Preparation plates Agar Plate Preparation stock->plates inoculation Inoculation of Agar Plates plates->inoculation inoculum Bacterial Inoculum Preparation inoculum->inoculation incubation Incubation inoculation->incubation reading Reading and Interpretation of MIC incubation->reading

Experimental workflow for the agar dilution MIC test.

Mechanisms of Quinolone Resistance: A Signaling Pathway Perspective

Bacterial resistance to quinolone antibiotics is a complex process primarily driven by two key mechanisms: mutations in the target enzymes and increased efflux of the drug from the bacterial cell. Quinolones exert their bactericidal effect by inhibiting DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), enzymes essential for DNA replication.

Mutations within the quinolone resistance-determining regions (QRDRs) of these genes can alter the enzyme structure, thereby reducing the binding affinity of the quinolone to its target. This is a primary mechanism of high-level resistance.

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. Overexpression of these pumps leads to a decrease in the intracellular concentration of the quinolone, rendering it less effective.

The following diagram illustrates these key resistance pathways.

resistance_pathway cluster_cell Bacterial Cell quinolone Quinolone Antibiotic target DNA Gyrase & Topoisomerase IV quinolone->target Inhibition efflux Efflux Pump quinolone->efflux Transport Out replication DNA Replication target->replication cell_death Cell Death replication->cell_death Inhibition leads to quinolone_ext External Quinolone efflux->quinolone_ext Expulsion mutations Target Gene Mutations (gyrA, parC) mutations->target Alters Target Site quinolone_ext->quinolone

Key mechanisms of bacterial resistance to quinolone antibiotics.

Conclusion

The data and experimental context provided in this guide underscore the complex interplay between newer fluoroquinolones and resistant bacterial strains. This compound exhibits encouraging activity against certain ciprofloxacin-resistant Gram-positive pathogens, suggesting it may offer a therapeutic advantage in specific clinical scenarios. However, the challenge of resistance in Gram-negative bacteria remains significant. A thorough understanding of cross-resistance patterns, supported by robust in vitro susceptibility testing, is crucial for guiding the development and clinical application of the next generation of quinolone antibiotics. Researchers and drug development professionals are encouraged to utilize the presented data and methodologies to inform their ongoing efforts in the fight against antimicrobial resistance.

Independent Verification of Chinfloxacin's Activity Against Enterobacteriaceae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Chinfloxacin, a novel fluoroquinolone antibiotic, against a range of clinically relevant Enterobacteriaceae species. The data presented is compiled from published research and is intended to offer a clear perspective on this compound's performance relative to other commonly used fluoroquinolones, including ciprofloxacin, levofloxacin, and moxifloxacin.

Comparative In Vitro Activity

The antibacterial efficacy of this compound and comparator agents was determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater antibacterial potency.

Organism (Number of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (non-ESBL-producing, n=96)This compound0.030.5
Ciprofloxacin≤0.0150.03
Levofloxacin0.030.125
Moxifloxacin0.030.125
Escherichia coli (ESBL-producing, n=50)This compound32>128
Ciprofloxacin32>128
Levofloxacin32>128
Moxifloxacin1664
Klebsiella pneumoniae (non-ESBL-producing, n=115)This compound0.2516
Ciprofloxacin0.030.25
Levofloxacin0.1251
Moxifloxacin0.1252
Klebsiella pneumoniae (ESBL-producing, n=32)This compound64128
Ciprofloxacin32>128
Levofloxacin32>128
Moxifloxacin1632
Enterobacter aerogenes (n=73)This compound0.58
Ciprofloxacin0.060.5
Levofloxacin0.252
Moxifloxacin0.251
Enterobacter cloacae (n=73)This compound0.516
Ciprofloxacin0.061
Levofloxacin0.254
Moxifloxacin0.252
Proteus mirabilis (n=73)This compound132
Ciprofloxacin0.1251
Levofloxacin0.254
Moxifloxacin0.54
Serratia marcescens (n=73)This compound216
Ciprofloxacin0.251
Levofloxacin14
Moxifloxacin0.52

Note: The data presented in this table is derived from a study that evaluated the in vitro activity of this compound against a total of 1,739 clinical isolates.[1][2][3]

Based on the available data, this compound's activity against Gram-negative Enterobacteriaceae is generally lower than that of ciprofloxacin and levofloxacin, with MIC90 values being 1/8- to 8-fold of those of ciprofloxacin and levofloxacin.[1] In comparison to moxifloxacin, this compound's MIC90s were 1- to 2-fold higher against the tested gram-negative isolates.[1]

Experimental Protocols

The in vitro activity of this compound and other fluoroquinolones was assessed using the agar dilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Antibiotic Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific, doubling concentration of the antibiotic to be tested. A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, corresponding to a specific cell density (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density.

  • Inoculation: A standardized volume of the diluted bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the growth control plate.

  • Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for 16-20 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the agar dilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing cluster_results Results start Start prep_agar Prepare Mueller-Hinton Agar start->prep_agar prep_antibiotics Prepare Serial Dilutions of Antibiotics prep_agar->prep_antibiotics pour_plates Pour Agar Plates with Antibiotics prep_antibiotics->pour_plates inoculate_plates Inoculate Agar Plates pour_plates->inoculate_plates culture_bacteria Culture Bacterial Isolates standardize_suspension Standardize Bacterial Suspension (0.5 McFarland) culture_bacteria->standardize_suspension dilute_suspension Dilute Suspension for Inoculation standardize_suspension->dilute_suspension dilute_suspension->inoculate_plates incubate Incubate Plates (35°C, 16-20h) inoculate_plates->incubate read_results Examine Plates for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC determination by agar dilution.

Signaling Pathways

Information regarding specific signaling pathways affected by this compound in Enterobacteriaceae was not detailed in the provided search results. Fluoroquinolones, in general, exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. This leads to a cascade of events culminating in bacterial cell death.

Fluoroquinolone_Mechanism cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome drug This compound (Fluoroquinolone) gyrase DNA Gyrase drug->gyrase inhibits topoIV Topoisomerase IV drug->topoIV inhibits replication DNA Replication gyrase->replication topoIV->replication death Bacterial Cell Death replication->death disruption leads to transcription Transcription transcription->death disruption leads to repair DNA Repair repair->death disruption leads to

Caption: General mechanism of action for fluoroquinolones.

References

Statistical validation of Chinfloxacin's efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the preclinical data supporting the efficacy of Chinfloxacin, a novel fluoroquinolone antibiotic. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance against other key fluoroquinolones, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

In Vitro Efficacy: Comparative Minimum Inhibitory Concentrations (MIC)

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The following tables summarize the 50% and 90% minimum inhibitory concentrations (MIC50 and MIC90) of this compound compared to Moxifloxacin, Ciprofloxacin, and Levofloxacin against various clinical isolates.[1][2]

Table 1: Comparative in vitro activity of this compound and other fluoroquinolones against Gram-positive isolates (MIC in μg/mL)

Organism (No. of isolates)DrugMIC50MIC90
Staphylococcus aureus (MSSA) This compound0.060.125
Moxifloxacin0.060.125
Ciprofloxacin0.51
Levofloxacin0.250.5
Staphylococcus aureus (MRSA) This compound14
Moxifloxacin18
Ciprofloxacin16>128
Levofloxacin16>128
Streptococcus pneumoniae (PSSP) This compound0.1250.125
Moxifloxacin0.1250.25
Ciprofloxacin12
Levofloxacin11
Streptococcus pneumoniae (PRSP) This compound0.250.5
Moxifloxacin0.250.5
Ciprofloxacin24
Levofloxacin22

Table 2: Comparative in vitro activity of this compound and other fluoroquinolones against Gram-negative isolates (MIC in μg/mL)

Organism (No. of isolates)DrugMIC50MIC90
Escherichia coli This compound0.032
Moxifloxacin0.064
Ciprofloxacin≤0.0150.03
Levofloxacin0.030.125
Klebsiella pneumoniae This compound0.1251
Moxifloxacin0.1251
Ciprofloxacin0.030.25
Levofloxacin0.060.5
Haemophilus influenzae This compound0.0150.03
Moxifloxacin0.0150.03
Ciprofloxacin≤0.0150.015
Levofloxacin≤0.0150.015

In Vivo Efficacy: Preclinical Animal Models

The in vivo antibacterial efficacy of this compound was evaluated in murine systemic and pulmonary infection models. The 50% effective dose (ED50) was determined and compared with other fluoroquinolones.[3][4]

Table 3: Comparative in vivo efficacy (ED50 in mg/kg) of this compound and other fluoroquinolones in a mouse systemic infection (peritonitis) model

OrganismThis compoundMoxifloxacinLevofloxacin
S. aureus ATCC 29213 (MSSA) 2.282.157.82
S. aureus 0910 (MRSA) 14.7515.2345.31
S. pneumoniae ATCC 49619 (PSSP) 3.513.8910.21
S. pneumoniae 0613 (PRSP) 5.035.1218.54
E. coli ATCC 25922 1.252.530.89
K. pneumoniae 0548 2.924.871.56

Table 4: Comparative in vivo efficacy (ED50 in mg/kg) of this compound and other fluoroquinolones in a mouse pulmonary infection model

OrganismThis compoundCiprofloxacinLevofloxacin
S. pneumoniae ATCC 49619 20.145.340.2
K. pneumoniae 0613 35.430.115.8

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes and DNA, this compound introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

G cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->DNA Decatenation Replication DNA Replication & Transcription DNA->Replication Cell_Death Cell Death Replication->Cell_Death Inhibition leads to

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of this compound and comparator agents was determined by the agar dilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G cluster_workflow MIC Determination Workflow prep_antibiotics Prepare serial two-fold dilutions of antibiotics prep_agar Incorporate antibiotics into MCS-II agar prep_antibiotics->prep_agar inoculation Inoculate agar plates with bacterial suspension prep_agar->inoculation inoc_prep Prepare bacterial inoculum (0.5 McFarland standard) inoc_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read plates to determine the lowest concentration that inhibits visible growth (MIC) incubation->reading

Workflow for MIC Determination.

  • Bacterial Strains: A total of 1,739 clinical isolates were tested.[1]

  • Media: Mueller-Hinton II agar (MH-IIA) was used for most bacteria. For streptococci, the agar was supplemented with 5% defibrinated sheep blood.

  • Inoculum Preparation: Bacterial suspensions were prepared to a turbidity equivalent to a 0.5 McFarland standard, which was then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

  • Incubation: Plates were incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Reading: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth.

Mouse Systemic Infection (Peritonitis) Model

This model was used to evaluate the in vivo efficacy of this compound in treating systemic infections.

G cluster_workflow Systemic Infection Model Workflow animal_prep Acclimatize Kunming mice (18-22 g) infection Infect mice via intraperitoneal injection animal_prep->infection bact_prep Prepare bacterial suspension in 5% gastric mucin bact_prep->infection treatment Administer this compound or comparator drug subcutaneously at 1 and 6 hours post-infection infection->treatment observation Observe mortality over 7 days treatment->observation calculation Calculate the 50% effective dose (ED50) using the Bliss method observation->calculation

Workflow for the Mouse Systemic Infection Model.

  • Animals: Kunming mice (male and female, weighing 18-22 g) were used.[3]

  • Infection: Mice were challenged with an intraperitoneal injection of a bacterial suspension containing 5% gastric mucin. The challenge dose was predetermined to be the 100% lethal dose (LD100).

  • Treatment: this compound and comparator drugs were administered subcutaneously at 1 and 6 hours post-infection.

  • Endpoint: The number of surviving animals in each treatment group was recorded daily for 7 days, and the ED50 was calculated using the Bliss method.

Mouse Pulmonary Infection Model

This model was employed to assess the efficacy of this compound in treating respiratory tract infections.

  • Animals: Specific pathogen-free (SPF) mice (male and female, weighing 18-22 g) were used.[3]

  • Infection: Mice were anesthetized and infected via intranasal inoculation with a bacterial suspension.

  • Treatment: Drugs were administered orally or subcutaneously at 24 and 36 hours post-infection.

  • Endpoint: The survival of the mice was monitored for 7 days, and the ED50 was calculated.

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a potent fluoroquinolone with a broad spectrum of antibacterial activity. In vitro, this compound shows comparable or superior activity against key Gram-positive pathogens compared to Moxifloxacin, and significantly greater potency than Ciprofloxacin and Levofloxacin.[1] Against Gram-negative isolates, its activity is generally comparable to Moxifloxacin but less potent than Ciprofloxacin and Levofloxacin.[1] In vivo studies in murine models of systemic and pulmonary infections corroborate the in vitro findings, showing high efficacy, particularly against Gram-positive bacteria.[3] These results suggest that this compound is a promising candidate for the treatment of various bacterial infections, warranting further clinical investigation.

References

A Comparative Safety Analysis: Chinfloxacin Versus Fourth-Generation Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Chinfloxacin, a novel tricyclic fluoroquinolone, against established fourth-generation fluoroquinolones. The information herein is supported by experimental data from clinical trials and post-marketing surveillance to aid in research and development decisions.

Executive Summary

This compound has demonstrated a generally favorable safety profile in early clinical studies, with most adverse events being mild and transient. Preclinical data and a direct comparison in a Phase I clinical trial suggest a potentially lower risk of QT/QTc interval prolongation with this compound compared to the fourth-generation fluoroquinolone moxifloxacin. While comprehensive head-to-head comparative safety data with other fourth-generation fluoroquinolones are not yet available, this guide consolidates existing data to provide a preliminary comparative safety assessment. The fourth-generation fluoroquinolones, as a class, are associated with a risk of several adverse events, including phototoxicity, hepatotoxicity, and central nervous system effects, with varying frequencies among the different agents.

Mechanism of Action: A Shared Pathway

Both this compound and fourth-generation fluoroquinolones exert their antibacterial effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

Fluoroquinolones Fluoroquinolones (this compound & 4th-Gen) DNA_Gyrase Bacterial DNA Gyrase Fluoroquinolones->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV Fluoroquinolones->Topo_IV Inhibition DNA_Replication DNA Replication & Repair Disruption DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 1: Mechanism of Action of Fluoroquinolones.

Comparative Safety Data

The following tables summarize the incidence of common adverse drug reactions (ADRs) associated with this compound and several fourth-generation fluoroquinolones based on available clinical trial data. It is important to note that direct comparative trials are limited, and the incidence rates are derived from studies with varying designs and patient populations.

Table 1: Incidence of Common Adverse Drug Reactions (%)

Adverse Drug ReactionThis compoundMoxifloxacinSitafloxacinGarenoxacinGemifloxacin
Gastrointestinal
NauseaMild6.823.3-29.80.52.7-3.9
DiarrheaMild4.9Mild0.1-3.13.6-5.1
Vomiting-1.8-0.50.9
Abdominal Discomfort---0.6-
Neurological
DizzinessMild2.8Mild0.05-2.60.8
Headache-1.9-1.0-2.11.2
Dermatological
RashMild---2.8-3.6
PhotosensitivityMild-Potential-Occasional
Other
WeaknessMild----
Increased DefecationMild----

Data for this compound is from a Phase I trial in healthy volunteers and specific percentages for each ADR were not provided, only that they were mild and resolved spontaneously. Data for other agents are from various clinical trials and post-marketing surveillance.

Table 2: Serious Adverse Events and Events of Special Interest

Adverse EventThis compoundMoxifloxacinSitafloxacinGarenoxacinGemifloxacin
QTc Prolongation Milder than MoxifloxacinMean 6 ms prolongationPotentialNo clinically significant effectSlight prolongation (2.56 ms)
Hepatotoxicity Preclinical: ≤ MoxifloxacinRarePotential for liver enzyme elevation1.8% (hepatobiliary disorders)0.4-1.2% (LFTs of concern)
Tendonitis/Tendon Rupture Class effectBlack Box WarningClass effectClass effectBlack Box Warning
Dysglycemia Not reportedPotentialNot reported1.7% (abnormal blood glucose)Occasional

Experimental Protocols

Detailed methodologies for the assessment of key safety parameters are crucial for the interpretation of comparative data. Below are generalized protocols for evaluating fluoroquinolone-associated adverse events in a clinical trial setting.

Assessment of QT/QTc Interval Prolongation

A thorough QT/QTc study is a randomized, double-blind, placebo- and positive-controlled crossover study designed to assess the effect of a drug on cardiac repolarization.

Methodology:

  • Subject Selection: Healthy male and female volunteers with a normal baseline electrocardiogram (ECG).

  • Study Arms:

    • Therapeutic dose of the investigational drug (e.g., this compound 400 mg).

    • Supratherapeutic dose of the investigational drug (e.g., this compound 600 mg).

    • Placebo.

    • Positive control (e.g., Moxifloxacin 400 mg).

  • ECG Monitoring: 12-lead ECGs are recorded at pre-dose and multiple time points post-dose, corresponding to the drug's pharmacokinetic profile.

  • Data Analysis: The change from baseline in the corrected QT interval (QTc) is calculated for each treatment arm. The primary endpoint is the time-matched, placebo-corrected change from baseline in QTc (ΔΔQTc). Statistical analysis, typically using a 95% confidence interval, is performed to determine if the drug has a clinically significant effect on the QTc interval.

Evaluation of Drug-Induced Liver Injury (DILI)

Monitoring for potential hepatotoxicity is a standard component of clinical trials for new chemical entities.

Methodology:

  • Liver Function Tests (LFTs): Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured at baseline and at regular intervals throughout the study.

  • Case Definition: Pre-defined criteria for potential DILI are established, such as ALT or AST >3x the upper limit of normal (ULN) with total bilirubin >2x ULN.

  • Causality Assessment: For patients meeting the case definition, a causality assessment is performed using a standardized method like the Roussel Uclaf Causality Assessment Method (RUCAM) to determine the likelihood that the liver injury is caused by the study drug. This involves evaluating the temporal relationship of drug administration to the onset of liver injury, ruling out other potential causes (e.g., viral hepatitis, alcohol), and observing the effect of drug withdrawal.

Assessment of Phototoxicity Potential

Phototoxicity is a known class effect of fluoroquinolones, and its potential should be evaluated during clinical development.

Methodology:

  • Subject Enrollment: Healthy volunteers are enrolled in a study that may involve controlled exposure to a solar simulator.

  • Drug Administration: Subjects receive either the investigational drug or a placebo.

  • Light Exposure: A standardized dose of ultraviolet A (UVA) and/or ultraviolet B (UVB) radiation is administered to a defined area of the skin.

  • Evaluation: The skin is evaluated at multiple time points after light exposure for signs of a phototoxic reaction, such as erythema (redness) and edema (swelling). The minimal erythema dose (MED) may be determined.

  • Clinical Monitoring: In broader clinical trials, patients are educated about the potential for photosensitivity and instructed to report any skin reactions that occur after sun exposure. The incidence and severity of such reactions are recorded as adverse events.

cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial Phases cluster_safety Key Safety Assessments In vitro assays In vitro assays Animal toxicology studies Animal toxicology studies Phase I (Healthy Volunteers) Phase I (Healthy Volunteers) Phase II (Patients) Phase II (Patients) Phase I (Healthy Volunteers)->Phase II (Patients) QT/QTc Prolongation QT/QTc Prolongation Phase I (Healthy Volunteers)->QT/QTc Prolongation Phase III (Pivotal Trials) Phase III (Pivotal Trials) Phase II (Patients)->Phase III (Pivotal Trials) Hepatotoxicity Monitoring Hepatotoxicity Monitoring Phase II (Patients)->Hepatotoxicity Monitoring Phototoxicity Studies Phototoxicity Studies Phase II (Patients)->Phototoxicity Studies General Adverse Event Monitoring General Adverse Event Monitoring Phase III (Pivotal Trials)->General Adverse Event Monitoring

Figure 2: General Experimental Workflow for Safety Assessment.

Conclusion

This compound emerges as a promising novel fluoroquinolone with a safety profile that appears comparable to, and in the case of QTc prolongation, potentially better than some fourth-generation agents like moxifloxacin.[1] However, the available data is still in its early stages. The established fourth-generation fluoroquinolones have a well-documented, albeit varied, safety profile characterized by a low but present risk of serious adverse events.[2][3] As this compound progresses through further clinical development, more robust and direct comparative safety data will be essential to fully delineate its position within the therapeutic armamentarium. Researchers and drug development professionals should continue to monitor the evolving clinical data to make informed decisions regarding the future application of this new antibacterial agent.

References

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